molecular formula C12H11NO2S B1469760 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 1429901-24-5

5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1469760
CAS No.: 1429901-24-5
M. Wt: 233.29 g/mol
InChI Key: REXCZSJETIUQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 1429901-24-5) is a high-purity chemical compound supplied for research and development purposes. This organic molecule, with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol, belongs to the class of thiazole carboxylic acids . The thiazole ring is a privileged structure in medicinal chemistry, known for its presence in pharmacologically active molecules. As a building block, this compound is valuable for constructing more complex structures, particularly in drug discovery projects where its carboxylic acid group allows for further derivatization through amide bond formation or esterification . Researchers are exploring thiazole-based compounds for a range of biological activities; for instance, related 5-methyl-2-phenylthiazole derivatives have been synthesized and evaluated for their promising anti-inflammatory and analgesic properties in scientific studies . The structural features of this compound—including the benzyl substituent and the methyl group on the thiazole core—make it a versatile intermediate for creating diverse compound libraries aimed at hit-finding and lead optimization. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant safety data sheet (SDS) prior to handling, as the compound may cause skin, eye, and respiratory irritation . It is recommended to store the material at 2-8°C .

Properties

IUPAC Name

5-benzyl-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-13-11(12(14)15)10(16-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXCZSJETIUQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429901-24-5
Record name 5-benzyl-2-methyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Comprehensive Synthesis Guide: 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid synthesis pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Chemical Profile[2][3]

Target Molecule: 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid Molecular Formula: C₁₂H₁₁NO₂S Molecular Weight: 233.29 g/mol Significance: This scaffold serves as a critical pharmacophore in the development of PPAR


 agonists (e.g., structural analogs of GW501516) and metabolic modulators. The 4-carboxyl group provides a handle for further amidation or bioisostere replacement, while the 5-benzyl moiety is essential for hydrophobic pocket occupancy in target receptors.

This guide details a robust, scalable 4-step synthesis pathway starting from commercially available (2-bromoethyl)benzene. The protocol prioritizes regiochemical control via the Hantzsch thiazole synthesis, ensuring the correct placement of the benzyl and carboxylate substituents.

Retrosynthetic Analysis

The strategic disconnection relies on the Hantzsch Thiazole Synthesis , the most reliable method for constructing 2,4,5-trisubstituted thiazoles.

  • Disconnection: The thiazole ring is assembled from a thioamide (providing the N-C-S fragment and C2 substituent) and an

    
    -halo-
    
    
    
    -keto ester
    (providing the C4 and C5 carbon backbone).
  • Regiochemistry:

    • C2 Position: Derived from Thioacetamide (Methyl group).

    • C4 Position: Derived from the carbonyl carbon of the

      
      -keto ester (Carboxylate group).
      
    • C5 Position: Derived from the

      
      -carbon of the 
      
      
      
      -keto ester (Benzyl group).
Pathway Visualization[4]

Retrosynthesis Target 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid Ester Ethyl 5-benzyl-2-methyl-1,3-thiazole-4-carboxylate Ester->Target Hydrolysis Precursor1 Ethyl 3-bromo-2-oxo-4-phenylbutanoate (α-Halo-α-keto ester) Precursor1->Ester Hantzsch Cyclization Precursor2 Thioacetamide Precursor2->Ester + Intermediate Ethyl 2-oxo-4-phenylbutanoate Intermediate->Precursor1 Bromination (Br2) SM1 (2-Bromoethyl)benzene SM1->Intermediate Grignard Formation SM2 Diethyl Oxalate SM2->Intermediate Acylation

Figure 1: Retrosynthetic tree illustrating the convergence of the Grignard-derived keto-ester and thioacetamide.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 2-oxo-4-phenylbutanoate

Objective: Construct the carbon skeleton containing the benzyl group and the


-keto ester moiety.
Mechanism:  Grignard addition to diethyl oxalate.[2]
  • Reagents: (2-Bromoethyl)benzene (1.0 eq), Magnesium turnings (1.1 eq), Diethyl oxalate (2.0 eq), THF (anhydrous).

  • Protocol:

    • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of (2-bromoethyl)benzene in anhydrous THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.

    • Acylation: Cool a separate flask containing Diethyl oxalate (2.0 eq) in THF to -78°C. Critical: The excess diethyl oxalate and low temperature prevent double addition of the Grignard reagent (which would yield the tertiary alcohol).

    • Addition: Cannulate the Grignard solution slowly into the cooled oxalate solution over 45 minutes.

    • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Distillation under reduced pressure (bp ~130°C at 2 mmHg) or flash chromatography (Hexane/EtOAc) to yield the yellow oil.

Step 2: Bromination to Ethyl 3-bromo-2-oxo-4-phenylbutanoate

Objective: Introduce the leaving group required for the nucleophilic attack by sulfur.

  • Reagents: Ethyl 2-oxo-4-phenylbutanoate (1.0 eq), Bromine (Br₂) (1.0 eq), CCl₄ or CHCl₃.

  • Protocol:

    • Dissolve the keto-ester in CHCl₃ at 0°C.

    • Add Br₂ dropwise over 30 minutes. The reaction is autocatalytic; the color will discharge as HBr is generated.

    • Stir at 0-5°C for 2 hours. Monitor by TLC (the bromo-derivative is less polar).

    • Workup: Wash with cold water, then saturated NaHCO₃ to remove acid traces. Dry and concentrate.

    • Stability Note: The product is a lachrymator and unstable. Use immediately in Step 3 without extensive purification.[4]

Step 3: Hantzsch Cyclization (The Core Reaction)

Objective: Form the thiazole ring with correct regiochemistry.

  • Reagents: Ethyl 3-bromo-2-oxo-4-phenylbutanoate (1.0 eq), Thioacetamide (1.1 eq), Ethanol (Absolute).

  • Protocol:

    • Dissolve Thioacetamide in absolute ethanol in a round-bottom flask.

    • Add the crude bromo-ester from Step 2 dropwise at room temperature.

    • Heat the mixture to reflux for 4–6 hours.

    • Observation: A solid precipitate (the HBr salt of the thiazole) may form.

    • Workup: Cool to room temperature. Evaporate 50% of the solvent. Pour into ice water and neutralize with saturated NaHCO₃ (pH ~8) to liberate the free base.

    • Isolation: Extract with EtOAc or filter the precipitate if solid. Recrystallize from EtOH/Water to obtain Ethyl 5-benzyl-2-methyl-1,3-thiazole-4-carboxylate .

Step 4: Hydrolysis to the Free Acid

Objective: Unmask the carboxylic acid.

  • Reagents: Ethyl ester intermediate, LiOH or NaOH (2.0 eq), THF/Water (3:1).

  • Protocol:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at room temperature for 12 hours (or 50°C for 2 hours).

    • Workup: Acidify carefully with 1M HCl to pH 3-4.

    • Isolation: The product, 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Mechanistic Logic & Critical Control Points

Hantzsch Mechanism Visualization

The regiochemistry is dictated by the nucleophilicity of the sulfur atom versus the nitrogen atom in the thioamide.

Mechanism Step1 Nucleophilic Attack (S attacks C-Br) Step2 Formation of Thioimidate Intermediate Step1->Step2 Step3 Intramolecular Cyclization (N attacks Ketone) Step2->Step3 Step4 Dehydration (- H2O) Step3->Step4 Product Thiazole Ring Formed Step4->Product

Figure 2: Sequential mechanism of the Hantzsch thiazole synthesis.[1][5][6][2][7][8][9][10][11]

Critical Control Points (Troubleshooting)
ParameterRiskMitigation Strategy
Grignard Addition Double addition leading to tertiary alcohol.Use inverse addition (Grignard into Oxalate) and maintain temperature < -60°C.
Bromination Over-bromination or bromination at benzylic position.Control stoichiometry strictly (1.0 eq Br₂). Perform at 0°C. Do not use radical initiators (light/peroxides).
Cyclization Regioisomer formation (rare but possible).The

-keto ester structure strongly favors the 4-carboxylate outcome. Ensure the keto-ester is pure before reaction.
Hydrolysis Decarboxylation.Avoid harsh acidic hydrolysis. Base hydrolysis (LiOH) is milder and prevents thermal decarboxylation of the thiazole acid.

Analytical Data Summary (Expected)

AssayExpected ResultInterpretation
1H NMR (DMSO-d6)

2.65 (s, 3H)
Methyl group at C2.

4.30 (s, 2H)
Benzylic CH₂ at C5.

7.15-7.35 (m, 5H)
Phenyl protons.

12.80 (br s, 1H)
Carboxylic acid proton.
MS (ESI+) m/z ~234.0 [M+H]+Consistent with MW 233.29.
Appearance White to pale yellow crystalline solidHigh purity.

References

  • PubChem. (n.d.). Ethyl 3-bromo-2-oxo-4-phenylbutanoate (Compound Summary). Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Hantzsch Thiazole Synthesis. Wiley. (General reference for mechanistic grounding).

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel Thiazole Derivative

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid represents a novel entity within this promising class. As with any new chemical entity destined for drug discovery pipelines, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is a critical prerequisite for predicting its behavior in biological systems and guiding its development.[3][4]

This guide serves as a comprehensive technical manual for the characterization of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid. As of this writing, specific experimental data for this compound is not available in the public domain. Therefore, this document takes a proactive, field-proven approach: it provides the foundational theory and detailed, self-validating experimental protocols necessary for researchers to determine these critical parameters in their own laboratories. By explaining the causality behind experimental choices and grounding methodologies in established standards, this guide empowers scientists to generate the high-quality data essential for advancing this compound from the bench to potential clinical significance.

Molecular Profile and Predicted Characteristics

Before embarking on experimental determination, it is crucial to establish the basic molecular identity of the compound. The structural integrity and purity must be confirmed to ensure the validity of all subsequent physicochemical data.

Chemical Structure:

Molecular Formula: C₁₂H₁₁NO₂S

Molecular Weight: 233.29 g/mol

While experimental data for 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid is pending, computational predictions for a closely related isomer, 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid , can provide a preliminary estimate of its properties. These values should be regarded as starting points, to be superseded by empirical data.

PropertyPredicted Value (for Isomer)Significance in Drug Development
Molecular Weight 233.29 g/mol Influences absorption and diffusion across biological membranes; aligns with "drug-like" size criteria (<500 Da).[4]
XLogP3 3.2Indicates the compound's lipophilicity, affecting its solubility, permeability, and potential for off-target effects.[5]
Hydrogen Bond Donors 1The carboxylic acid group can donate a hydrogen bond, influencing solubility and target binding interactions.[5]
Hydrogen Bond Acceptors 4The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to aqueous solubility and receptor interactions.[5]

Prerequisite: Structural Confirmation and Purity Assessment

The fidelity of all subsequent physicochemical measurements hinges on the unambiguous confirmation of the compound's chemical structure and purity. Before proceeding, it is mandatory to analyze a synthesized batch using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework.

  • ¹H NMR: The spectrum should reveal distinct signals corresponding to the protons of the benzyl group (aromatic and methylene), the methyl group on the thiazole ring, and the characteristic chemical shift of the carboxylic acid proton.[6][7]

  • ¹³C NMR: The spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments, including the carbonyl carbon of the carboxylic acid and the carbons of the thiazole and benzene rings.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of key functional groups. Expected characteristic absorption bands include:

  • A broad O-H stretch from the carboxylic acid group.

  • A sharp C=O stretch, also from the carboxylic acid.

  • C=N and C=S stretching vibrations characteristic of the thiazole ring.[8]

  • Aromatic C-H and C=C stretching from the benzyl group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion.[9][10] The fragmentation pattern observed can also offer further structural corroboration.

Determination of Solid-State Properties: Melting Point

Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[11][12]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard Mel-Temp or similar digital melting point apparatus.

  • Sample Preparation:

    • Ensure the compound is completely dry and finely powdered.

    • Gently tap the open end of a capillary tube into the powder to pack a small amount of the sample (1-2 mm in height).

    • Tap the closed end of the tube on a hard surface to ensure the sample is tightly packed at the bottom.

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Set the apparatus to a rapid heating rate to obtain an approximate melting point.

  • Approximate Determination:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the sample begins to liquefy.

    • Allow the apparatus to cool significantly below this approximate temperature.

  • Accurate Determination:

    • Prepare two more capillary samples.

    • Set the heating rate to a slow increase (1-2°C per minute) as the temperature approaches the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has turned into a clear liquid (T₂).

    • The melting range is T₁ - T₂.

    • Repeat for the third sample to ensure consistency. Report the average range.

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement P1 Dry & Powder Sample P2 Pack Capillary Tube (1-2 mm) P1->P2 M1 Insert into Apparatus P2->M1 M2 Rapid Heat for Approx. MP M1->M2 M3 Cool Down M2->M3 M4 Slow Heat (1-2°C/min) M3->M4 M5 Record Start (T₁) & End (T₂) M4->M5 M6 Report Range (T₁-T₂) M5->M6

Aqueous Solubility: A Cornerstone of Bioavailability

Causality: Aqueous solubility is a critical determinant of a drug's absorption and distribution.[13] Poor solubility can lead to low bioavailability and unreliable results in in vitro assays.[14] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the gold standard for lead optimization.[15][16]

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This protocol determines the solubility in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Calibration Curve Generation:

    • Create a series of standards by diluting the stock solution in the assay buffer (e.g., PBS, pH 7.4).

    • Analyze these standards using a suitable analytical method (e.g., HPLC-UV or LC-MS) to generate a calibration curve of response versus concentration.[15]

  • Sample Incubation:

    • Add an excess amount of the solid compound to a known volume of the assay buffer in a glass vial. The goal is to have undissolved solid remaining after equilibrium.

    • Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[17]

  • Sample Processing:

    • After incubation, allow the vials to stand so that the excess solid can sediment.

    • Carefully remove an aliquot of the supernatant without disturbing the solid.

    • Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.

  • Analysis and Calculation:

    • Dilute the filtered supernatant with the assay buffer to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as for the standards.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the original solubility in the buffer, accounting for the dilution factor. The result is typically reported in µg/mL or µM.

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis S1 Prepare Stock in DMSO S2 Generate HPLC Calibration Curve S1->S2 E4 Analyze via HPLC S2->E4 E1 Add Excess Solid to Buffer E2 Shake for 24-48h at 25°C E1->E2 E3 Filter Supernatant E2->E3 E3->E4 A1 Quantify using Calibration E4->A1 A2 Calculate Solubility (µg/mL) A1->A2

Ionization Behavior: Acid Dissociation Constant (pKa)

Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a carboxylic acid like the target compound, the pKa dictates its charge state across the physiological pH range. The charge state profoundly impacts solubility, permeability across cell membranes, and binding to target proteins.[18]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is well-suited for chromophoric compounds and requires minimal sample.[19] It relies on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorbance spectra.[20]

  • Preparation of Buffers:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 10) with a constant ionic strength.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a solvent miscible with water (e.g., methanol or DMSO).

    • Prepare a set of samples by adding a small, constant volume of the stock solution to each of the different pH buffers in a 96-well UV-transparent plate. Ensure the final concentration of the organic cosolvent is low (e.g., <2%) to minimize its effect on the pKa.[19]

  • Spectral Acquisition:

    • Measure the full UV-Vis absorbance spectrum (e.g., 210-400 nm) for each sample in the 96-well plate using a plate reader.[19]

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at a chosen wavelength against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation.

    • The pH at the inflection point of the curve corresponds to the pKa value.[21]

    • More robust analysis can be performed using specialized software that globally fits the spectral data across all wavelengths.

G Prep Prepare Buffers (pH 2-10) & Compound Stock Sample Mix Stock with each Buffer in 96-well Plate Prep->Sample Measure Acquire UV-Vis Spectra (210-400 nm) Sample->Measure Analyze Plot Absorbance vs. pH Measure->Analyze Fit Fit Sigmoidal Curve Analyze->Fit Result pKa = Inflection Point Fit->Result

Lipophilicity: Balancing Permeability and Solubility

Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter that influences absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[3] The shake-flask method is the reference technique for its determination.[22][23]

Experimental Protocol: Shake-Flask logD Determination at pH 7.4

This protocol measures the distribution of the compound between n-octanol and a physiological buffer.

  • Phase Preparation:

    • Pre-saturate n-octanol with PBS (pH 7.4) by mixing equal volumes and shaking vigorously, then allowing the phases to separate.

    • Similarly, pre-saturate PBS (pH 7.4) with n-octanol. This ensures the two phases are in equilibrium before the experiment begins.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO).

    • Add the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS. The ratio of the phases can be adjusted based on the expected lipophilicity.[22]

  • Equilibration:

    • Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

    • Centrifuge the vial at a low speed to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification:

    • Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV, for which a calibration curve should have been previously established.

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation P1 Saturate Octanol with Buffer E1 Add Compound to Phases P1->E1 P2 Saturate Buffer with Octanol P2->E1 E2 Shake to Equilibrate E1->E2 E3 Centrifuge to Separate E2->E3 A1 Measure Concentration in each Phase via HPLC E3->A1 A2 Calculate Ratio: [Octanol] / [Aqueous] A1->A2 A3 logD = log₁₀(Ratio) A2->A3

Summary of Physicochemical Profile

This table should be populated with the experimentally determined data to provide a complete profile of the compound.

Physicochemical ParameterExperimental ValueAnalytical Method UsedNotes
Melting Point (°C) Capillary MethodA sharp range indicates high purity.
Aqueous Solubility (µM) Shake-Flask (HPLC-UV)Determined in PBS at pH 7.4, 25°C.
pKa UV-Vis SpectrophotometryReflects the acidity of the carboxylic acid group.
logD (pH 7.4) Shake-Flask (HPLC-UV)Indicates lipophilicity under physiological conditions.

References

  • Melting point determination. Link

  • LogP/D - Cambridge MedChem Consulting. Link

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. Link

  • Class 11 Chemistry Determination Of Melting Point Experiment - Vedantu. Link

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. Link

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Link

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. - Semantic Scholar. Link

  • Experiment 1: Melting-point Determinations. Link

  • Determination of Melting Point of An Organic Compound | PDF - Scribd. Link

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. Link

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. Link

  • Thermodynamic Solubility Assay - Domainex. Link

  • Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. - ResearchGate. Link

  • In-vitro Thermodynamic Solubility | Protocols.io. Link

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Link

  • Thermodynamic Solubility Assay - Evotec. Link

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. Link

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC. Link

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Link

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Link

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. Link

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. Link

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. Link

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Link

  • How to find Pka of compound using UV visible spectroscopy - YouTube. Link

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Link

  • Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis - ResearchGate. Link

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed. Link

  • Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem - NIH. Link

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - Scientific Research Publishing. Link

  • The Synthesis of 2-Methyl-5-phenacyl-1,3,4-thiadiazoles | Request PDF - ResearchGate. Link

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. Link

  • 2-BENZYL-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID - Echemi. Link

  • 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | Sigma-Aldrich - MilliporeSigma. Link

  • 2-methyl-1,3-thiazole-5-carboxylic acid synthesis - ChemicalBook. Link

  • 2-Methyl-1,3-thiazole-4-carboxylic acid | C5H5NO2S | CID 284728 - PubChem. Link

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. Link

  • Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides - Semantic Scholar. Link

  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity - Digital Medicine Association. Link

Sources

An In-depth Technical Guide to the Crystal Structure of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid. It is designed to offer field-proven insights and detailed methodologies for professionals in drug discovery and materials science.

Introduction: The Significance of Thiazoles and Crystal Structure in Drug Development

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] This "wonder nucleus" is a core component in numerous biologically active compounds, including natural products like vitamin B1 and blockbuster drugs such as the anti-cancer agent Dasatinib and the anti-HIV medication Ritonavir.[1][3][4] The versatility of the thiazole scaffold allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties.[2][4]

In modern drug development, understanding the three-dimensional atomic arrangement of a pharmaceutical compound is paramount. Single-crystal X-ray diffraction is a powerful analytical technique that provides precise details about molecular structure, including bond lengths, bond angles, and the overall conformation of the molecule.[5][6] This structural information is critical for establishing structure-activity relationships (SAR), optimizing drug-target interactions, and understanding the physicochemical properties of a drug substance, such as solubility and stability, which are dictated by its crystal packing.

This guide focuses on 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid, a molecule of interest due to its combination of the privileged thiazole core and a carboxylic acid moiety, a common feature in many drugs that can participate in crucial hydrogen bonding interactions with biological targets.

Synthesis and Crystallization

A robust and reproducible synthesis is the first step toward obtaining high-quality single crystals. The synthesis of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid can be achieved through the well-established Hantzsch thiazole synthesis.[7][8]

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and highly efficient method for constructing the thiazole ring, typically by reacting an α-haloketone with a thioamide.[7][8][9]

Reaction Scheme:

A plausible synthetic route involves the reaction of ethyl 2-chloroacetoacetate with thioacetamide to form the ethyl ester of the target molecule, followed by hydrolysis to yield the carboxylic acid.

Causality in Experimental Choices:

  • Choice of Reactants: The use of ethyl 2-chloroacetoacetate and thioacetamide provides the necessary carbon, nitrogen, and sulfur backbone for the thiazole ring.

  • Solvent and Catalyst: The reaction is often carried out in a polar solvent like ethanol to facilitate the dissolution of the reactants. A base may be used to promote the reaction.

  • Hydrolysis: The final step of ester hydrolysis is crucial to unmask the carboxylic acid group, which is key for the compound's potential biological activity and for forming specific intermolecular interactions in the crystal lattice.

Crystallization for X-ray Diffraction

Growing single crystals of sufficient size and quality is often the most challenging step. The method of slow evaporation from a suitable solvent is a common and effective technique.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: The solubility of the synthesized 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid is tested in various solvents to find one in which it is moderately soluble.[10] For many carboxylic acids, polar solvents like methanol, ethanol, or acetone are good starting points.

  • Preparation of a Saturated Solution: A nearly saturated solution of the compound is prepared by dissolving the solid in a minimal amount of the chosen solvent, with gentle heating if necessary.

  • Filtration: The warm solution is filtered to remove any insoluble impurities that could act as unwanted nucleation sites.

  • Slow Evaporation: The filtered solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent at room temperature. This slow process encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Data Collection and Processing

The workflow for single-crystal X-ray diffraction involves several key steps.

Workflow Diagram:

G cluster_exp Experimental Phase cluster_analysis Computational Analysis synthesis Synthesis of Compound crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer Data Collection (X-ray Diffractometer) mounting->diffractometer integration Data Integration & Reduction diffractometer->integration Raw Diffraction Images solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure Final Structural Model (CIF)

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Experimental Protocol:

  • Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[11] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[5] Modern diffractometers use sensitive detectors like CCDs to capture the diffraction pattern.[11]

  • Data Reduction: The collected raw data (a series of diffraction images) is processed to integrate the intensities of the reflections and apply corrections for experimental factors.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. This is often achieved using direct methods, which are computational algorithms that can solve the phase problem of crystallography.

  • Structure Refinement: The initial atomic model is refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

The Crystal Structure of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid: A Detailed Analysis

While the specific crystal structure for this exact compound is not publicly available in crystallographic databases as of this writing, we can infer its likely structural features based on the known structures of similar molecules, such as 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.[12]

Expected Molecular and Supramolecular Features

Table 1: Predicted Crystallographic and Structural Parameters

ParameterExpected Value/FeatureSignificance
Crystal System Monoclinic or OrthorhombicCommon for organic molecules of this type.
Space Group Centrosymmetric (e.g., P2₁/c)Molecules often pack in centrosymmetric pairs.
Key Intermolecular Interaction Carboxylic Acid DimerThe carboxylic acid groups of two molecules are expected to form a strong, centrosymmetric hydrogen-bonded dimer. This is a very common and stable motif.
Other Interactions π-π stacking, C-H···π interactionsThe benzyl group's aromatic ring can participate in stacking interactions with neighboring thiazole or benzyl rings, further stabilizing the crystal packing.
Conformation Non-planarThe dihedral angle between the thiazole ring and the benzyl ring will be a key conformational feature, influencing the overall molecular shape and how it packs in the crystal.

Hydrogen Bonding Diagram:

Caption: Expected Carboxylic Acid Dimer Hydrogen Bonding.

Implications for Drug Design and Development

The detailed structural information obtained from single-crystal X-ray diffraction has profound implications for drug development:

  • Conformational Analysis: The solid-state conformation reveals the preferred low-energy shape of the molecule. This can be used as a starting point for computational docking studies to predict how the molecule might bind to a biological target.

  • Pharmacophore Modeling: The precise arrangement of functional groups (the carboxylic acid, the aromatic benzyl group, the thiazole ring) defines the pharmacophore. Understanding this 3D arrangement is crucial for designing more potent analogs.

  • Polymorph Screening: A drug molecule can often crystallize in multiple different forms (polymorphs), each with its own unique crystal structure and physical properties. A thorough structural analysis is the first step in identifying and characterizing these polymorphs, which is a regulatory requirement for new drug applications.

  • Formulation Development: The stability of the crystal lattice, dictated by the intermolecular interactions, influences the drug's melting point, solubility, and dissolution rate—all critical parameters for designing an effective drug formulation.

Conclusion

The determination of the crystal structure of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid provides invaluable insights for medicinal chemists and drug development professionals. By combining robust synthetic protocols with the precision of single-crystal X-ray diffraction, a deep understanding of the molecule's three-dimensional nature can be achieved. This knowledge is fundamental to the rational design of new, more effective therapeutic agents based on the versatile and biologically significant thiazole scaffold.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • PubMed. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Available from: [Link]

  • PharmaTutor. An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • PubMed. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Available from: [Link]

  • MDPI. The Potential of Thiazole Derivatives as Antimicrobial Agents. Available from: [Link]

  • News-Medical.net. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • PubMed Central (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • ResearchGate. Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Available from: [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. Available from: [Link]

  • Semantic Scholar. Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Available from: [Link]

  • Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). Available from: [Link]

  • Improved Pharma. Single Crystal X-Ray Structure Determination. Available from: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • University of Baghdad Digital Repository. Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Available from: [Link]

  • National Institutes of Health. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Available from: [Link]

Sources

A Technical Guide to the Isomers and Derivatives of Benzyl-Methyl-Thiazole-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical identity, properties, and synthesis of substituted benzyl-methyl-thiazole-carboxylic acids. Initial investigation for "5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid" reveals a landscape of closely related structural isomers, each with unique identifiers and potential applications. This document focuses on providing definitive identification for these isomers and outlines the synthetic and derivatization strategies relevant to this class of compounds, which are of significant interest in medicinal chemistry. We will center our detailed analysis on the publicly cataloged isomer, 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 876715-98-9) , as a representative scaffold, while providing context on related structures.

Compound Identification and Isomeric Ambiguity

A rigorous search for "5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid" did not yield a unique, registered CAS number, suggesting it may be a novel compound or not widely documented in public chemical databases. However, several structural isomers with cataloged identifiers are available. It is critical for researchers to distinguish between these isomers, as the specific arrangement of substituents on the thiazole ring dictates the molecule's physicochemical properties and biological activity.

The most closely related and publicly identified isomer is 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid . The key identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acidEchemi[1]
CAS Number 876715-98-9Echemi[1]
Molecular Formula C12H11NO2SEchemi[1]
Molecular Weight 233.29 g/mol Echemi[1]
InChIKey MKDOTQLFKPYYEM-UHFFFAOYSA-NPubChem[2]

Other related structures include 5-benzyl-1,3-thiazole-4-carboxylic acid (lacks the methyl group)[3] and various amino-thiazole derivatives which serve as important synthetic precursors[4][5].

Physicochemical Properties and Safety

Computed Properties

Predictive data provides foundational insights into the behavior of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid .

PropertyValueNotes
XlogP (Predicted) 3.2Indicates moderate lipophilicity, relevant for membrane permeability.[2]
Monoisotopic Mass 233.05106 DaFor high-resolution mass spectrometry.[2]
Safety and Handling

According to GHS information provided for the isomer 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 876715-98-9) , the compound is classified as an irritant.

  • Hazard Statement: H319 (Causes serious eye irritation)[1].

  • Precautionary Statements: P264, P280, P305+P351+P338, P337+P313[1].

Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling and use appropriate personal protective equipment (PPE), including eye protection.

Synthesis Strategies for the Thiazole Core

The synthesis of substituted thiazoles is a well-established field in organic chemistry. The classical Hantzsch thiazole synthesis remains a cornerstone methodology for constructing the 2-aminothiazole core, which can be further modified. This reaction typically involves the cyclization of an α-haloketone with a thioamide.

Modern synthetic protocols often focus on one-pot, multi-component reactions to improve efficiency, yield, and alignment with green chemistry principles. For example, an efficient one-pot synthesis of 2-aminothiazole derivatives can be achieved via an α-bromination/cyclization process starting from aromatic methyl ketones[4]. Another approach utilizes a three-component reaction of an acetophenone derivative, ethyl chloroacetate, and thiosemicarbazide, often in the presence of a recyclable nanocatalyst, to produce thiazole derivatives in high yields (88–95%) and short reaction times[4].

The general workflow for synthesizing a substituted thiazole carboxylic acid often involves the hydrolysis of a corresponding ester precursor.

General Experimental Protocol: Ester Hydrolysis

The conversion of a thiazole carboxylate ester to its corresponding carboxylic acid is a fundamental final step in many synthetic routes. This process is typically achieved through base-catalyzed hydrolysis.

Objective: To hydrolyze a methyl or ethyl thiazole-carboxylate to the final carboxylic acid.

Reagents:

  • Thiazole carboxylate ester (e.g., Methyl 2-amino-5-methylthiazole-4-carboxylate)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 85 mM)

  • Hydrochloric Acid (HCl), 1 M

  • Deionized Water

Procedure:

  • Dissolution: Add the starting ester (1.0 eq) to a stirring solution of aqueous NaOH at 50–60 °C.

  • Reaction: Continue stirring for a period of 30 minutes or until the reaction mixture forms a clear solution, indicating complete dissolution and hydrolysis. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Cooling: Remove the reaction from heat and allow it to cool to room temperature.

  • Acidification: Slowly acidify the cooled solution with 1 M HCl to a pH of approximately 3. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing & Drying: Wash the collected solid with cold deionized water to remove residual salts and dry under vacuum to yield the final carboxylic acid product[5].

Diagram: General Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_cyclization Core Synthesis cluster_modification Post-Modification A α-Haloketone C Hantzsch Thiazole Synthesis (Cyclocondensation) A->C B Thioamide / Thiourea B->C D Substituted Thiazole Ester C->D Yields Ester Intermediate E Base-Catalyzed Hydrolysis D->E Deprotection Step F Final Carboxylic Acid Product E->F Acidification & Precipitation

Caption: Generalized workflow for thiazole carboxylic acid synthesis.

Applications in Research and Drug Development

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds. Thiazole derivatives are investigated for a wide range of therapeutic applications.

  • Anticancer Agents: The 2-aminothiazole core is a fundamental building block for developing small-molecule antitumor agents[4]. Derivatives have been synthesized and screened for their anticancer activity against various cell lines, with some compounds showing promise for further development[6]. Specific inhibitors targeting proteins involved in mitosis, such as the kinesin HSET (KIFC1), have been developed from 2-aminothiazole-5-carboxylate scaffolds[7].

  • Anti-inflammatory Agents: Thiazole derivatives have been designed as potential anti-inflammatory agents[8].

  • Antimicrobial Activity: Research has explored thiazole derivatives for their activity against bacterial and fungal pathogens, including Mycobacterium tuberculosis[5][6].

The benzyl and methyl substitutions on the thiazole core are crucial for exploring structure-activity relationships (SAR). The benzyl group, in particular, offers a site for further chemical modification to enhance potency and selectivity against biological targets[4].

Conclusion

While the specific compound 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid is not prominently cataloged, the chemical landscape is rich with its isomers and related derivatives. This guide provides a foundational understanding of the identified isomer 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 876715-98-9) and the general synthetic methodologies applicable to this class of molecules. The thiazole scaffold, functionalized with benzyl and methyl groups, remains a highly valuable core for medicinal chemists and drug development professionals exploring new therapeutic agents. Accurate identification and characterization of specific isomers are paramount for reproducible and meaningful research in this field.

References

  • Taylor & Francis Online. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. [Link]

  • PLOS One. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]

  • PubChem. 5-benzyl-1,3-thiazole-4-carboxylic acid. [Link]

  • PubChem. 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid. [Link]

  • Semantic Scholar. Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. [Link]

  • ACS Publications. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. [Link]

Sources

The Ascendant Role of Thiazole Carboxylic Acids in Modern Drug Discovery: A Survey of Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1][2][3] Its prevalence in both natural products, such as Vitamin B1 (thiamine), and a multitude of synthetic drugs underscores its therapeutic versatility. When functionalized with a carboxylic acid moiety, the resulting thiazole carboxylic acid scaffold gains powerful physicochemical and binding properties, enabling it to engage with a wide array of biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by novel thiazole carboxylic acids, delving into their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, analyze structure-activity relationships (SAR), and present detailed experimental protocols for evaluating these promising compounds, offering a field-proven perspective for researchers in drug development.

The Thiazole Carboxylic Acid Scaffold: A Privileged Structure

The strategic combination of the thiazole ring and a carboxylic acid group creates a "privileged scaffold." The thiazole nucleus offers a stable, aromatic core with multiple sites for substitution, allowing for the fine-tuning of steric and electronic properties.[1][4] The carboxylic acid group, in turn, often acts as a key pharmacophore, capable of forming strong hydrogen bonds or ionic interactions with amino acid residues in the active sites of enzymes and receptors, while also enhancing aqueous solubility.[5] This synergy makes the scaffold exceptionally effective in drug design.

General Synthesis Strategy

The Hantzsch thiazole synthesis remains a fundamental and widely adapted method for constructing the thiazole ring.[3] A common pathway to thiazole-5-carboxylic acid derivatives, for example, involves the reaction of a thioamide with an α-haloketone bearing an ester group, followed by hydrolysis to yield the final carboxylic acid. This robust methodology provides a reliable route for generating diverse libraries of compounds for biological screening.

G cluster_reactants Reactants cluster_process Process cluster_products Products A Thioamide C Hantzsch Thiazole Synthesis (Cyclocondensation) A->C B α-Halogenated β-Ketoester B->C D Thiazole-5-carboxylate Ester (Intermediate) C->D Ring Formation E Hydrolysis (e.g., NaOH, H₂O) D->E F Novel Thiazole-5-carboxylic Acid (Final Product) E->F Ester Cleavage

Caption: General workflow for Hantzsch synthesis of thiazole carboxylic acids.

Spectrum of Biological Activities

Novel thiazole carboxylic acids have demonstrated a remarkable breadth of biological activities, positioning them as promising leads for multiple therapeutic areas.

Anticancer Activity

Thiazole derivatives are potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cell death.[2][6] The carboxylic acid function often enhances this activity by providing a critical anchor point within the target protein.

2.1.1 Mechanism of Action The anticancer effects of these compounds are frequently attributed to the inhibition of key enzymes and signaling pathways essential for cancer cell proliferation and survival.[7]

  • Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.[8] Others target metabolic enzymes such as human lactate dehydrogenase A (hLDHA), which is crucial for the glycolytic phenotype of many cancers.[9]

  • Induction of Apoptosis: Many thiazole compounds trigger programmed cell death (apoptosis) in cancer cells.[6] This can be achieved by disrupting the function of anti-apoptotic proteins or by activating pro-apoptotic pathways.[6][10] Cell cycle analysis often reveals an increase in the sub-G1 cell population, a hallmark of apoptosis, following treatment.[10]

  • Cyclooxygenase (COX) Inhibition: Some thiazole carboxamides act as inhibitors of COX-1 and COX-2 enzymes, which are not only involved in inflammation but also play a role in carcinogenesis.[11]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->P1 Activates P2 Cell Proliferation, Angiogenesis, Survival P1->P2 Promotes Thiazole Thiazole Carboxylic Acid Derivative Thiazole->VEGFR2 Inhibits Activation G A 1. Seed Cells in 96-well plate B 2. Add Thiazole Derivatives (various concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F Viable Cells (Metabolically Active) E->F G Dead Cells (Metabolically Inactive) E->G H Purple Formazan (Insoluble) F->H Reduces MTT I Yellow MTT (Soluble) G->I No Reduction J 6. Add Solubilizing Agent (e.g., DMSO) H->J I->J K 7. Read Absorbance at 570 nm J->K L Calculate % Viability and IC50 Value K->L

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Causality: This is a classic and highly reproducible model of acute inflammation. The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this edema compared to a control group indicates its potential anti-inflammatory activity. [12] Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or a similar strain for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups (n=6): a control group (vehicle only), a standard group (e.g., Nimesulide or Indomethacin), and test groups receiving different doses of the thiazole derivative. [12]3. Compound Administration: Administer the test compounds and standard drug orally or via intraperitoneal injection 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Measure the initial paw volume of each rat using a plethysmometer. Then, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Determine the percentage inhibition of edema for the treated groups relative to the control group.

Future Perspectives and Conclusion

The vast chemical space afforded by the thiazole carboxylic acid scaffold is far from fully explored. Future research should focus on several key areas:

  • Hybrid Molecules: Designing hybrid molecules that combine the thiazole carboxylic acid core with other known pharmacophores could lead to multi-target agents with enhanced efficacy and a lower propensity for resistance. [13][14]* Computational Chemistry: The increasing use of in silico tools, such as molecular docking and DFT analysis, will be crucial for rational drug design, allowing for the prediction of binding affinities and the optimization of lead compounds before synthesis. [11][15]* Mechanism Elucidation: While many activities have been reported, detailed mechanistic studies are needed to precisely identify the molecular targets and pathways modulated by these compounds.

References

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (No Date). International Journal of Scientific Research in Science and Technology.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (No Date).
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Heliyon.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of the Serbian Chemical Society.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.
  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI.
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2025).
  • Synthesis of thiazole derivatives as cholinesterase inhibitors with antioxidant activity. (2023). DergiPark.
  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives | Request PDF. (No Date).
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PLOS One.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies | Request PDF. (2019).
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2010). PubMed.

Sources

A Comprehensive Review of 5-Benzyl-Thiazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] This in-depth technical guide focuses on a particularly promising subclass: 5-benzyl-thiazole derivatives. These compounds have garnered significant attention for their potent and diverse pharmacological activities, most notably in the realms of oncology and infectious diseases.[2] We will explore the synthetic strategies for accessing this chemical space, provide detailed analyses of their structure-activity relationships (SAR), and present key experimental data and protocols. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the design, synthesis, and evaluation of novel therapeutics based on the 5-benzyl-thiazole core.

Introduction: The Thiazole Scaffold in Drug Discovery

The Privileged Status of the Thiazole Ring

Thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[1][3] This unique arrangement imparts a specific electronic character and three-dimensional geometry, allowing it to engage in a wide variety of interactions with biological macromolecules. Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The structural versatility of the thiazole nucleus, which allows for substitution at positions 2, 4, and 5, provides a rich canvas for medicinal chemists to fine-tune pharmacological properties.[3]

Significance in Approved Therapeutics

The therapeutic relevance of the thiazole scaffold is firmly established, with over 18 FDA-approved drugs incorporating this moiety.[1] Notable examples include:

  • Ritonavir: An antiretroviral medication used to treat HIV/AIDS, which functions as a protease inhibitor.[1][5]

  • Dasatinib: A kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1]

  • Tiazofurin: An antineoplastic drug with a C-nucleoside structure containing a thiazole ring.[5]

The clinical success of these agents underscores the value of the thiazole ring as a pharmacophore and continues to inspire the development of new derivatives.

The 5-Benzyl-Thiazole Subclass: A Promising Motif

Among the various classes of thiazole derivatives, those bearing a benzyl group at the 5-position have emerged as a subclass of special interest.[2] The benzyl group provides a critical structural element that can be readily modified, allowing for systematic exploration of structure-activity relationships. This substituent can influence the compound's lipophilicity, steric profile, and potential for specific interactions with target proteins. Recent studies have highlighted the significant antimicrobial and, most notably, anticancer activities of these compounds, making them a fertile ground for novel drug discovery efforts.[2][6]

Synthetic Strategies for 5-Benzyl-Thiazole Derivatives

The synthesis of the 5-benzyl-thiazole core and its subsequent derivatization are critical for exploring its medicinal potential. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthetic Pathways

The most classic method for thiazole synthesis is the Hantzsch synthesis, which typically involves the condensation of an α-halocarbonyl compound with a thioamide. While versatile, modern synthetic efforts often employ more streamlined or multicomponent reactions to improve efficiency and yield.[3] For the 5-benzyl-thiazole scaffold, synthetic routes often focus on building upon a pre-formed 2-aminothiazole core, which serves as a versatile intermediate for further elaboration.

Exemplar Protocol: Synthesis of N-[5-(R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides

This protocol, adapted from the work of Horishny et al., provides a reliable method for synthesizing a series of 5-benzyl-thiazole derivatives with demonstrated anticancer activity.[2] The procedure is a multi-step process that showcases the derivatization of the 2-amino group.

Step 1: Synthesis of 2-chloro-N-[5-(R-benzyl)-thiazol-2-yl]-acetamides (Intermediate 1) This initial step involves the acylation of a 2-amino-5-benzyl-thiazole precursor. The chloroacetyl group is introduced as a reactive handle for subsequent cyclization reactions.

  • Reagents & Setup: To a solution of the appropriate 2-amino-5-(R-benzyl)-thiazole (0.05 mol) in a suitable solvent such as dry chloroform or dioxane (100 mL), add triethylamine (0.06 mol) to act as a base. Cool the mixture in an ice bath.

  • Reaction: Add chloroacetyl chloride (0.06 mol) dropwise to the cooled, stirring mixture. The base is crucial here to neutralize the HCl generated during the acylation, preventing protonation of the starting amine and driving the reaction to completion.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the mixture into cold water.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with water to remove any water-soluble salts, and recrystallize from ethanol to yield the pure intermediate.

Step 2: Synthesis of N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides (Final Product) This step involves the reaction of the chloroacetamide intermediate with ethylenediamine to form the target imidazoline ring.

  • Reagents & Setup: Dissolve the intermediate chloroacetamide (0.01 mol) and ethylenediamine (0.05 mol) in 15 mL of dimethylformamide (DMF). DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution and cyclization, facilitating the reaction.

  • Reaction: Heat the reaction mixture to 50°C for 30 minutes.[2] This gentle heating provides sufficient energy for the intramolecular ring closure to form the stable 4,5-dihydro-1H-imidazole ring.[2]

  • Workup: After cooling, pour the reaction mixture into 100 mL of water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the final, purified product.[2]

Workflow Diagram

The following diagram illustrates the synthetic pathway described in the protocol.

G A 2-Amino-5-(R-benzyl)-thiazole B Intermediate: 2-Chloro-N-[5-(R-benzyl)- thiazol-2-yl]-acetamide A->B Chloroacetyl chloride, Triethylamine C Final Product: N-[5-(R-benzyl)-1,3-thiazol-2-yl]- 4,5-dihydro-1H-imidazole-2-carboxamide B->C Ethylenediamine, DMF, 50°C

Caption: Synthetic workflow for 5-benzyl-thiazole derivatives.

Anticancer Applications of 5-Benzyl-Thiazole Derivatives

Overview of Anticancer Potential

The 5-benzyl-thiazole scaffold has proven to be a promising framework for the development of novel anticancer agents.[2][6] Research has demonstrated that compounds from this class exhibit significant cytotoxic activity against various human cancer cell lines.[2] The National Cancer Institute (NCI) has screened several of these derivatives, indicating their potential for further development as therapeutic agents.[2]

Key Studies and Structure-Activity Relationships (SAR)

A key study by Horishny et al. investigated a series of N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides for their in vitro anticancer activity against a panel of 60 human tumor cell lines.[2] The results of this preliminary screen, conducted at a single 10µM dose, are summarized below.

Compound IDR-group on Benzyl RingNumber of Cell Lines with Growth 0-75%
3a H17
3b 4-CH₃11
3c 4-Cl22
3d 4-Br15
3e 4-F16
(Data adapted from Horishny et al., 2020)[2]

From this data, several SAR insights can be drawn:

  • Effect of Halogens: The introduction of a halogen at the para-position of the benzyl ring appears to be beneficial for activity. The chloro-substituted derivative (3c ) showed the broadest spectrum of activity, inhibiting the growth of 22 out of the 60 cell lines tested.[2]

  • Unsubstituted vs. Substituted: The unsubstituted compound (3a ) also showed considerable activity.

  • Electron-Donating Groups: The methyl-substituted derivative (3b ), which has a mild electron-donating group, displayed the narrowest spectrum of activity in this series.[2]

These findings suggest that electronegative or sterically appropriate substituents at the para-position of the benzyl ring can enhance the anticancer potential of this scaffold.

Putative Mechanisms of Action

While detailed mechanistic studies for this specific series are ongoing, related benzothiazole derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key cellular enzymes like carbonic anhydrase or various kinases.[7][8] Apoptosis, or programmed cell death, is a common pathway targeted by anticancer drugs.

The diagram below illustrates a conceptual pathway for apoptosis induction.

G cluster_0 A 5-Benzyl-Thiazole Derivative B Target Protein (e.g., Kinase, Bcl-2) A->B Inhibition/ Modulation C Caspase-9 Activation B->C Downstream Signaling D Caspase-3 (Executioner Caspase) C->D Activation E Apoptosis (Programmed Cell Death) D->E Cleavage of Cellular Substrates

Caption: Conceptual pathway of apoptosis induction by a drug molecule.

Antimicrobial Properties of 5-Benzyl-Thiazole Derivatives

The Broad-Spectrum Potential

The thiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[9][10] Derivatives have shown efficacy against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria.[3][9] The 5-benzyl-thiazole subclass continues this trend, with reports of significant antimicrobial activity.[2] The presence of both sulfur and nitrogen atoms in the ring is thought to contribute to their ability to interact with microbial targets.[3]

SAR Insights from Thiazole Analogs

Extensive research on various thiazole and benzothiazole derivatives has provided valuable insights into the structural requirements for antimicrobial potency.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro or halo substituents, on the aromatic portions of the molecule often enhances antibacterial and antifungal activity.[6][10] This is consistent with the anticancer data, suggesting a potential overlap in beneficial substitution patterns.

  • Lipophilicity: Modulating the lipophilicity of the molecule is crucial for ensuring it can penetrate bacterial cell walls or membranes. The benzyl group itself adds a significant lipophilic character, which can be fine-tuned with different substituents.

  • Specific Moieties: The addition of other heterocyclic rings or specific functional groups to the core thiazole structure can lead to compounds with potent and selective antimicrobial effects.[9]

Table of Antimicrobial Activity for Representative Thiazole Derivatives

To illustrate the antimicrobial potential of the broader thiazole class, the following table summarizes the activity of various derivatives against common pathogens.

Thiazole Derivative TypePathogenMIC (µg/mL)Reference Context
2,4-Disubstituted ThiazoleS. aureus3.125A derivative was found to be equipotent to chloramphenicol, possibly due to a 3-phenylthiazole-2(3H)-thione group.[11]
Trichloro Phenyl ThiazoleB. subtilis, E. coliN/AShowed considerable inhibitory effect against numerous Gram-positive and Gram-negative strains.[9]
5-benzyliden-2-imino-thiazolidin-4-oneE. coli, B. cereus43.3-86.7 µMCertain derivatives exhibited good activity against these strains.[12]
2-Amino-thiazole derivativeS. aureus, H. influenzaN/AShowed significant activity against these pathogens.[10]
(Note: This table provides representative data from the broader class of thiazole derivatives to indicate potential.)

Conclusion and Future Perspectives

5-Benzyl-thiazole derivatives represent a highly valuable and synthetically accessible class of compounds in medicinal chemistry. The research highlighted in this guide demonstrates their significant potential as scaffolds for the development of novel anticancer and antimicrobial agents.[2] Structure-activity relationship studies have begun to elucidate the key structural features required for potent biological activity, particularly the influence of substituents on the benzyl ring.[2]

Future work in this area should be directed towards several key objectives:

  • Mechanistic Elucidation: In-depth biological studies are required to identify the specific molecular targets and mechanisms of action responsible for the observed anticancer and antimicrobial effects.

  • SAR Expansion: A broader range of substituents should be explored on both the benzyl and thiazole rings to further optimize potency and selectivity.

  • Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness and potential for in vivo efficacy.

The 5-benzyl-thiazole scaffold holds considerable promise. Through continued, rational drug design and thorough biological evaluation, these compounds could lead to the next generation of effective therapeutics for treating cancer and infectious diseases.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Ugam Journal of Science and Technology.
  • Horishny, V. Y., Drapak, I. V., Chaban, T. I., Ostapiuk, Y. V., & Matiychuk, V. S. (2020). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Indonesian Journal of Pharmacy, 31(3), 150-160.
  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the Romanian Society for Cell Biology.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Future Medicinal Chemistry.
  • Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
  • Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry, 97, 911-927.
  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). Molecules.
  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). Molecules.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.

Sources

Methodological & Application

Protocol for the synthesis of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic strategy is rooted in the classical Hantzsch thiazole synthesis. The protocol begins with the alkylation of ethyl acetoacetate to form a key β-keto ester intermediate. This is followed by an efficient one-pot α-bromination and subsequent cyclocondensation with thioacetamide. The final step involves the saponification of the resulting ethyl ester to yield the target carboxylic acid. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their wide range of biological activities.[1] The specific target molecule, 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid, incorporates key pharmacophoric features: a substituted thiazole ring, a benzyl group, and a carboxylic acid moiety, making it a valuable scaffold for further chemical elaboration and screening in drug discovery programs. The synthetic route detailed herein is designed for efficiency and scalability, employing the robust and well-established Hantzsch thiazole synthesis.[2] This reaction provides a reliable method for constructing the thiazole ring from an α-haloketone and a thioamide.[3]

Overall Synthetic Scheme

The synthesis is performed in three distinct stages, beginning with commercially available starting materials.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: One-Pot Bromination & Hantzsch Cyclization cluster_2 Step 3: Saponification A Ethyl acetoacetate C Ethyl 2-benzyl-3-oxobutanoate A->C  1. NaOEt, EtOH  2. Benzyl chloride B Benzyl chloride B->C E Ethyl 5-benzyl-2-methyl-1,3-thiazole-4-carboxylate C->E  1. NBS, THF/H2O  2. Thioacetamide, Heat D Thioacetamide D->E F 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid E->F  1. NaOH, MeOH/H2O  2. HCl (aq)

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Ethyl 2-benzyl-3-oxobutanoate

This initial step involves a standard enolate alkylation. Ethyl acetoacetate is deprotonated at the acidic α-carbon by a strong base, sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then displaces the chloride from benzyl chloride in an SN2 reaction to form the C-C bond.[4]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl acetoacetate130.146.50 g (6.4 mL)49.9
Sodium ethoxide68.053.40 g49.9
Benzyl chloride126.586.30 g (5.7 mL)49.8
Ethanol (absolute)46.0725 mL-
Deionized Water18.02200 mL-
Ethyl acetate88.11100 mL-
Anhydrous MgSO₄120.37As needed-
Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer, add absolute ethanol (25 mL) followed by sodium ethoxide (3.40 g). Stir the mixture until the sodium ethoxide is completely dissolved.

  • Enolate Formation: Add ethyl acetoacetate (6.4 mL) to the flask. Attach a reflux condenser and stir the contents. An exothermic reaction will occur as the enolate forms. Allow the mixture to cool to room temperature.

  • Alkylation: Slowly add benzyl chloride (5.7 mL) dropwise down the condenser. Ensure that pressure does not build up within the flask.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux using a heating mantle and stir for 40-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Work-up: Cool the flask to room temperature and pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic phase with deionized water (2 x 50 mL) to remove any remaining ethanol or salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the product, ethyl 2-benzyl-3-oxobutanoate, as an oil.[4] The product can be used in the next step without further purification if TLC shows high purity.

Part 2: Synthesis of Ethyl 5-benzyl-2-methyl-1,3-thiazole-4-carboxylate

This step combines the α-halogenation of the β-keto ester and the Hantzsch thiazole synthesis into an efficient one-pot procedure.[5] The β-keto ester from Part 1 is first brominated at the α-position using N-Bromosuccinimide (NBS). The resulting unstable α-bromo ketone is not isolated but is directly reacted in situ with thioacetamide. The thioacetamide acts as the sulfur and nitrogen source, undergoing condensation with the dicarbonyl system to form the aromatic thiazole ring.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-benzyl-3-oxobutanoate220.2611.0 g50.0
N-Bromosuccinimide (NBS)177.9810.7 g60.0
Thioacetamide75.133.76 g50.0
Tetrahydrofuran (THF)72.1130 mL-
Deionized Water18.0230 mL-
Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-benzyl-3-oxobutanoate (11.0 g) in a mixture of THF (30 mL) and deionized water (30 mL). Cool the mixture to 0-5 °C using an ice bath.

  • Bromination: To the cooled, stirring solution, add N-Bromosuccinimide (10.7 g) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Monitor the disappearance of the starting material by TLC. The formation of the α-bromo intermediate is assumed to be complete when the starting β-keto ester spot is no longer visible.[5]

  • Hantzsch Cyclization: Add thioacetamide (3.76 g) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 95 °C) for 18-20 hours.[5]

  • Work-up and Extraction: After cooling to room temperature, pour the mixture into a separatory funnel with 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 40 mL) and then with brine (1 x 40 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure ethyl 5-benzyl-2-methyl-1,3-thiazole-4-carboxylate.

Part 3: Synthesis of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a basic hydrolysis reaction where hydroxide ions attack the electrophilic carbonyl carbon of the ester.[6] The reaction is typically driven to completion by using an excess of base and heating. Subsequent acidification protonates the carboxylate salt to yield the final product.[7]

Caption: Mechanism of the final saponification step.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (per 10 mmol ester)Moles (mmol)
Ethyl 5-benzyl-2-methyl-thiazole-4-carboxylate275.352.75 g10.0
Sodium hydroxide (NaOH)40.000.60 g15.0
Methanol (MeOH)32.0420 mL-
Deionized Water18.025 mL-
Hydrochloric Acid (HCl), conc.36.46As needed-
Protocol
  • Reaction Setup: Dissolve the ethyl ester (2.75 g) in methanol (20 mL) in a 100 mL round-bottom flask. Add a solution of sodium hydroxide (0.60 g) in water (5 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.[7]

  • Solvent Removal: Cool the reaction mixture and remove the methanol using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with 20 mL of water and cool the flask in an ice bath. Slowly add concentrated HCl dropwise with stirring to acidify the solution to a pH of 2-3. A precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water and then dry it under vacuum to obtain the final product, 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid.

References

  • Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961–8963. Available from: [Link]

  • Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A mild and regioselective method for α-bromination of β-keto esters and 1,3-diketones using bromodimethylsulfonium bromide (BDMS). University of Memphis Digital Commons. Available from: [Link]

  • Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for Alpha-Bromination of Beta-Keto Esters and 1,3-diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961-8963. Available from: [Link]

  • Adhikari, M., & Adhikari, S. (2013). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. Synthetic Communications, 44(5), 653-663. Available from: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European journal of medicinal chemistry, 97, 699–718. (Note: A representative review on the importance of thiazoles, not a direct protocol source).
  • EP3184504A1 - Methods of preparing alpha,beta-unsaturated or alpha-halo ketones and aldehydes - Google Patents.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alpha Halogenation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • CN107540629A - A kind of cyclization saponification of thiazole carboxamides production technology - Google Patents.
  • The Royal Society of Chemistry. (n.d.). An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters. Retrieved from [Link]

  • KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents.
  • ResearchGate. (n.d.). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. Retrieved from [Link]

  • Gregg, L. (n.d.). Alkylation of an Enolate Anion. StuDocu. Retrieved from [Link]

  • Wang, Y., et al. (2016). An Efficient One-Pot Synthesis of 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2016(4), M919. Available from: [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones [Video]. YouTube. Retrieved from [Link]

  • Rathod, D., et al. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Permeable Probes. Journal of Medicinal Chemistry, 65(13), 9032–9058. Available from: [Link]

Sources

Amide coupling reactions with 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Coupling Reactions with 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug development, found in a vast array of life-saving pharmaceuticals, natural products, and peptides.[1][2] The synthesis of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[3] However, the direct condensation of these two moieties is inefficient, necessitating the activation of the carboxylic acid to facilitate the reaction.[4]

This application note provides a detailed guide for researchers on performing amide coupling reactions with a specific, structurally significant substrate: 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid . The thiazole ring is a privileged scaffold in medicinal chemistry, known to be a key component in numerous bioactive compounds.[5][6][7][8] Understanding the nuances of coupling this particular acid is critical for the synthesis of novel chemical entities with therapeutic potential. We will explore the selection of appropriate coupling reagents, provide detailed step-by-step protocols, and offer field-proven insights into troubleshooting common challenges.

Strategic Considerations for a Thiazole-Based Substrate

The structure of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid presents unique considerations. The electronic nature of the thiazole ring and the steric hindrance posed by the benzyl and methyl groups can influence the reactivity of the carboxylic acid. While thiazoles are generally considered electron-rich, the specific substitution pattern dictates the ease of activation. When coupling with sterically hindered or electron-deficient amines, these challenges can be magnified, often leading to sluggish reactions or low yields.[9][10] Therefore, the choice of coupling reagent and reaction conditions is paramount to success.

A general workflow for the amide coupling process is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 equiv) in Anhydrous Solvent B Add Coupling Reagent (e.g., HATU, 1.1 equiv) & Additive (if needed) A->B Sequential Addition C Add Base (e.g., DIPEA, 2.0 equiv) B->C D Stir for Pre-activation (15-30 min at RT) C->D Activation Step E Add Amine (1.2 equiv) D->E Nucleophilic Attack F Monitor Reaction (TLC / LC-MS) (1-12 hours at RT) E->F G Quench Reaction & Dilute with Organic Solvent F->G Reaction Complete H Aqueous Washes (e.g., aq. HCl, aq. NaHCO₃, Brine) G->H Remove Byproducts I Dry, Filter, Concentrate H->I J Purify Crude Product (Column Chromatography) I->J G cluster_EDC EDC/HOBt Activation Mechanism A Carboxylic Acid (R-COOH) C O-Acylisourea (Highly Reactive Intermediate) A->C + B EDC B->C E HOBt Active Ester C->E + HOBt H EDU (Byproduct) C->H Side Reaction or Hydrolysis D HOBt D->E G Amide (R-CONH-R') E->G + Amine I HOBt (Regenerated) E->I releases F Amine (R'-NH₂) F->G

Caption: EDC/HOBt activation pathway. [11][12]

G cluster_HATU HATU Activation Mechanism J Carboxylate (R-COO⁻, from Acid + Base) L OAt Active Ester (Highly Reactive) J->L + K HATU K->L N Amide (R-CONH-R') L->N + Amine O HOAt + Tetramethylurea (Byproducts) L->O releases M Amine (R'-NH₂) M->N

Sources

Scale-Up Synthesis of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction & Retrosynthetic Rationale

The 1,3-thiazole-4-carboxylic acid scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized as a bioisostere for phenyl rings or as a core hydrogen-bond acceptor in targeted therapeutics. The synthesis of 5-benzyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 1429901-24-5)[1] requires a robust, scalable, and regioselective approach.

The most efficient retrosynthetic disconnection relies on the classical Hantzsch Thiazole Synthesis . By reacting an


-bromo 

-ketoester with a thioamide, the 1,3-thiazole core is constructed with absolute regiocontrol. The starting material, ethyl 2-oxo-4-phenylbutanoate, is commercially available and can be synthesized efficiently at scale via the Grignard-based acylation of diethyl oxalate with (2-bromoethyl)benzene[2].

To meet the rigorous demands of industrial scale-up, the protocol below emphasizes volumetric efficiency, operator safety (via step telescoping), and high-purity isolation without the need for chromatographic purification.

Synthetic Workflow

The overall process consists of three distinct chemical transformations:


-bromination, Hantzsch cyclodehydration, and base-catalyzed saponification.

G SM Ethyl 2-oxo-4-phenylbutanoate (Starting Material) Step1 Step 1: Alpha-Bromination (Br₂, DCM, 0-5 °C) SM->Step1 Int1 Ethyl 3-bromo-2-oxo-4-phenylbutanoate (Intermediate 1) Step1->Int1 Step2 Step 2: Hantzsch Cyclization (Thioacetamide, EtOH, 78 °C) Int1->Step2 Int2 Ethyl 5-benzyl-2-methylthiazole-4-carboxylate (Intermediate 2) Step2->Int2 Step3 Step 3: Saponification & Acidification (NaOH, EtOH/H₂O, then HCl) Int2->Step3 Prod 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid (Final Product) Step3->Prod

Fig 1: Three-step synthetic workflow for 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid.

Process Protocols & Mechanistic Causality

Step 1 & 2 (Telescoped): Bromination and Hantzsch Cyclization

Mechanistic Rationale & Scale-up Insight: The bromination of ethyl 2-oxo-4-phenylbutanoate is typically performed using elemental bromine[3]. While early literature utilizes chloroform as the solvent[3], dichloromethane (DCM) is strictly mandated for modern scale-up to comply with ICH Q3C guidelines regarding residual solvents. Crucially,


-bromo ketones are potent lachrymators and skin sensitizers. To eliminate operator exposure, Step 1 and Step 2 are "telescoped." Instead of isolating the hazardous Intermediate 1, the DCM is swapped to ethanol via vacuum distillation, allowing direct progression to the cyclization step. During cyclization, the highly nucleophilic sulfur of thioacetamide attacks the 

-carbon, displacing the bromide, followed by intramolecular condensation of the nitrogen with the ketone carbonyl.

Protocol:

  • Bromination: Charge a jacketed reactor with ethyl 2-oxo-4-phenylbutanoate (1.00 eq) and DCM (5 volumes). Cool the mixture to 0–5 °C.

  • Add a solution of bromine (Br₂, 1.05 eq) in DCM (1 volume) dropwise over 1 hour, maintaining the internal temperature below 5 °C to prevent the formation of gem-dibromide impurities.

  • Stir at room temperature for 2 hours until starting material is consumed (monitor via HPLC).

  • Wash the organic layer with water (2 × 3 vol) and brine (1 × 3 vol) to remove residual HBr.

  • Solvent Swap: Transfer the organic layer to a distillation apparatus. Add absolute ethanol (6 volumes) and distill under reduced pressure (< 40 °C) until DCM is completely removed.

  • Cyclization: To the resulting ethanolic solution of ethyl 3-bromo-2-oxo-4-phenylbutanoate, add thioacetamide (1.20 eq) in one portion.

  • Heat the reaction mixture to reflux (78 °C) for 5 hours.

  • Cool to room temperature and concentrate the mixture under vacuum. Partition the residue between Ethyl Acetate (5 vol) and saturated aqueous NaHCO₃ (5 vol) to neutralize the HBr salt of the thiazole.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield ethyl 5-benzyl-2-methyl-1,3-thiazole-4-carboxylate as a viscous oil or low-melting solid.

Step 3: Saponification and Isolation

Mechanistic Rationale & Scale-up Insight: Base-catalyzed ester hydrolysis is thermodynamically driven and irreversible. A critical quality control step in this protocol is the intermediate MTBE (Methyl tert-butyl ether) wash of the alkaline aqueous phase. This exploits the differential solubility of the carboxylate salt (water-soluble) versus unreacted ester and neutral organic impurities (MTBE-soluble), effectively purifying the compound without chromatography.

Protocol:

  • Dissolve the crude ethyl 5-benzyl-2-methyl-1,3-thiazole-4-carboxylate (1.00 eq) in Ethanol (4 volumes).

  • Add 2.0 M aqueous NaOH (2.50 eq) slowly. Stir the biphasic mixture at 40 °C for 2–3 hours until the ester is fully consumed.

  • Concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Dilute the remaining aqueous layer with water (3 volumes) and wash with MTBE (2 × 3 volumes). Discard the MTBE layers.

  • Transfer the purified aqueous layer to a precipitation vessel. Cool to 5 °C.

  • Slowly add 2.0 M HCl dropwise under vigorous stirring until the pH reaches 1.5–2.0. The target product will precipitate heavily as an off-white crystalline solid.

  • Stir the slurry for 1 hour at 5 °C to ensure complete crystallization.

  • Filter the solid, wash with ice-cold water (2 × 2 vol), and dry in a vacuum oven at 50 °C to constant weight, yielding pure 5-benzyl-2-methyl-1,3-thiazole-4-carboxylic acid .

Quantitative Data & Process Parameters

Table 1: Reaction Stoichiometry and Expected Yields

StepReagent / IntermediateEquivalentsExpected YieldTarget Purity (HPLC)
1Ethyl 2-oxo-4-phenylbutanoate1.00N/A (Telescoped)> 90% (In-process)
1Bromine (Br₂)1.05N/AN/A
2Thioacetamide1.2078 - 82% (over 2 steps)> 95.0%
3Sodium Hydroxide (NaOH)2.5088 - 92%> 98.5%

Table 2: Critical Process Parameters (CPPs)

Process StepParameterTarget RangeMechanistic Causality
BrominationAddition Temp.0 - 5 °CSuppresses kinetic over-bromination to the gem-dibromide.
Solvent SwapBath Temp.< 40 °CMinimizes thermal degradation of the unstable

-bromo ketone.
CyclizationReflux Time4 - 6 hoursEnsures complete cyclodehydration to the aromatic thiazole core.
AcidificationFinal pH1.5 - 2.0Guarantees full protonation of the carboxylic acid, maximizing recovery.

References

  • Synthesis of Diaryl-Substituted Imidazo[1,2-a]pyridines Designed as Potential Aromatase Inhibitors SciSpace[Link]

Sources

Formulation of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Rational Development of Preclinical Formulations for 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the formulation of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid, a representative member of a pharmacologically significant class of heterocyclic compounds.[1][2] The inherent physicochemical properties of this molecule, namely its carboxylic acid moiety and lipophilic benzyl group, present a significant challenge of poor aqueous solubility, which can impede bioavailability and the acquisition of reliable data in preclinical in vivo studies.[3][4] This document outlines a systematic, science-driven approach to formulation development, moving from initial physicochemical characterization to the rational selection and preparation of vehicles for oral and parenteral administration. We present detailed, step-by-step protocols for pH-adjusted solutions, co-solvent systems, and suspensions, emphasizing the causality behind experimental choices and the inclusion of critical quality control measures to ensure formulation integrity and reproducibility.

Foundational Principles: Pre-Formulation Assessment

A successful in vivo study is predicated on a well-characterized and stable formulation. Rushing this stage is a false economy. The initial goal is to understand the physicochemical landscape of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid to inform a logical formulation strategy.[5]

Physicochemical Characterization: The Blueprint for Formulation

The molecular structure—an ionizable carboxylic acid combined with a lipophilic benzylthiazole core—dictates its behavior in solution. The critical parameters to define are solubility, pKa, and lipophilicity.

  • Aqueous Solubility: As a carboxylic acid, the compound's solubility is expected to be highly pH-dependent. It will be least soluble at acidic pH values (below its pKa) where it exists in its neutral, protonated form, and increasingly soluble at higher pH values as it deprotonates to form the more polar carboxylate salt.[4] Initial screening should assess solubility in water, acidic buffers (e.g., pH 2), and neutral buffers (e.g., pH 7.4).

  • pKa: The acid dissociation constant (pKa) is the pH at which the compound is 50% ionized. This value is paramount for developing pH-adjusted formulations. For thiazole carboxylic acids, the pKa is typically in the range of 2-4.[6][7] This value can be determined experimentally via potentiometric titration or predicted using computational software.

  • Lipophilicity (LogP/LogD): Lipophilicity provides an estimate of a compound's affinity for fatty versus aqueous environments, which influences absorption and distribution. A calculated XLogP3 for a similar isomer, 2-benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, is 3.2, indicating significant lipophilicity.[8] This high value predicts that achieving sufficient solubility for in vivo studies in simple aqueous vehicles will be challenging.

PropertyPredicted/Typical ValueImplication for Formulation
Molecular Weight ~247.3 g/mol N/A
Appearance White to off-white solidVisual confirmation of dissolution
Aqueous Solubility Low at acidic/neutral pHSimple aqueous solutions are likely insufficient for higher doses.[4]
Predicted pKa 2.0 - 4.0pH adjustment above this range will significantly increase solubility.
Predicted XLogP > 3.0High lipophilicity; suggests poor aqueous solubility but good potential for lipid-based or co-solvent systems.[8]
Analytical Method Development: The Quantification Tool

An accurate and reliable analytical method is non-negotiable for verifying the concentration of dosing formulations. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for this type of molecule.[9][10]

Protocol 1: Generic RP-HPLC-UV Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time.

  • Wavelength (λmax) Determination: Use a photodiode array (PDA) detector during the initial run to identify the wavelength of maximum absorbance for the compound. Thiazole derivatives often show absorbance between 250-320 nm.[10]

  • Method Optimization: Adjust the gradient to achieve a sharp, symmetrical peak with a retention time of 2-5 minutes.

  • Standard Curve Generation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile). Serially dilute this stock in the mobile phase to create a 5-7 point calibration curve (e.g., 1 µg/mL to 100 µg/mL).

  • Validation: Confirm linearity (R² > 0.995), precision, and accuracy according to internal laboratory standards.

A Systematic Approach to Formulation Selection

The choice of formulation is a direct consequence of the pre-formulation data and the study requirements (dose, route of administration). The following workflow provides a logical decision-making process.

G start Define Target Dose & Route (e.g., 10 mg/kg PO) sol_check Is required concentration achievable in aqueous buffer at physiological pH (e.g., 7.4)? start->sol_check cosolvent_check Is required concentration achievable in a tolerable co-solvent blend? sol_check->cosolvent_check No strategy1 Strategy 1: pH-Adjusted Aqueous Solution sol_check->strategy1  Yes strategy2 Strategy 2: Co-Solvent System cosolvent_check->strategy2  Yes strategy3 Strategy 3: Aqueous Suspension cosolvent_check->strategy3 No

Caption: Formulation selection decision workflow.

Formulation Strategies and Protocols

Based on the properties of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid, three primary formulation strategies are recommended for preclinical studies.

Strategy 1: pH-Adjusted Aqueous Solution (Salt Formation)

This is the most straightforward approach for an acidic compound and should always be evaluated first, particularly for intravenous (IV) administration where solutions are preferred. The principle is to raise the pH of the vehicle well above the compound's pKa, converting the insoluble free acid into a soluble salt.[11]

Rationale: By deprotonating the carboxylic acid to a carboxylate anion, the molecule's polarity increases dramatically, enhancing its interaction with water and thereby increasing solubility.

Protocol 2: Preparation of a pH-Adjusted Formulation

  • Vehicle Preparation: Prepare a suitable buffer. For IV administration, Phosphate Buffered Saline (PBS) at pH 7.4 is standard. For oral (PO) administration, a simple saline solution can be used initially.

  • Solubility Test: In a small vial, add a known amount of the compound to the vehicle. While stirring, slowly add a dilute alkaline solution (e.g., 0.1 N NaOH) dropwise. Observe for dissolution. This confirms that pH adjustment is a viable strategy.

  • Formulation Preparation: a. Weigh the required amount of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid and place it in a suitable volumetric flask. b. Add approximately 70% of the final volume of the desired vehicle (e.g., saline). c. While stirring vigorously, add 0.1 N NaOH (or another suitable base like Tris) dropwise until the compound is fully dissolved. d. Check the pH of the solution. Adjust to the target pH (typically 7.0-8.0 for in-vivo compatibility). Be cautious not to overshoot, as extreme pH can cause tissue irritation.[11] e. Once the pH is stable and the compound is dissolved, add the vehicle to the final volume (QS).

  • Quality Control:

    • Visual Inspection: The final formulation must be a clear, particle-free solution.

    • pH Measurement: Confirm the final pH is within the target range.

    • Concentration Verification: Analyze a sample using the validated HPLC method to confirm the target concentration.

Trustworthiness Check: The primary risk of this method is precipitation upon administration, especially via the oral route where the formulation will encounter the highly acidic environment of the stomach. This "pH shift" can cause the compound to crash out of solution, leading to variable absorption.[4] For this reason, this approach is often more reliable for IV routes.

Strategy 2: Co-Solvent Systems

When the required dose cannot be solubilized through pH adjustment alone, or if precipitation is a concern, co-solvents can be employed. These are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, enhancing the solubility of lipophilic compounds.[12][13]

Rationale: Co-solvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG) work by disrupting the hydrogen bonding network of water, creating a more favorable "micro-environment" for the nonpolar regions of the drug molecule.

Vehicle ComponentRouteMax % (Typical, Rat)Comments
PEG 400 PO, IV40-60%Generally safe, can be viscous. Potential for motor impairment at high doses.[14][15]
Propylene Glycol PO, IV30-40%Good solubilizer, but can cause hemolysis and local irritation with IV use.[14]
DMSO PO, IV< 10%Excellent solubilizer, but can have pharmacological effects and toxicity. Use with caution.[14][15]
Tween 80 PO, IV5-10%Surfactant, often used with co-solvents to improve solubility and stability.[11]

Protocol 3: Preparation of a Co-Solvent Formulation

  • Solvent Screening: Test the solubility of the compound in various neat solvents (e.g., PEG 400, PG, DMSO) to identify the most effective one.

  • Formulation Preparation: a. Weigh the required amount of the compound. b. Add the organic co-solvent(s) first and ensure complete dissolution. Sonication may be used to aid this process. c. Once dissolved, slowly add the aqueous component (e.g., saline or water) dropwise while vortexing or stirring. This is a critical step; rapid addition can cause the compound to precipitate. d. Example Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v).

  • Quality Control:

    • Visual Inspection: The final formulation should be a clear solution. Observe for any cloudiness or precipitation (Tyndall effect).

    • Concentration Verification: Confirm the final concentration using the HPLC method.

    • Stability: Store a small aliquot at room temperature and 4°C for 24 hours and re-inspect for any signs of precipitation.

Trustworthiness Check: The tolerability of the final vehicle in the chosen animal model and route is critical. Always run a vehicle-only control group in initial studies to ensure the co-solvents themselves do not produce an observable phenotype.[14][15]

Strategy 3: Aqueous Suspension

For very high doses or extremely insoluble compounds, forming a suspension may be the only viable option, particularly for oral administration.[16] A suspension is a heterogeneous mixture where solid drug particles are dispersed, but not dissolved, in an aqueous vehicle.

Rationale: While suspensions bypass the need for complete solubilization in the vehicle, the drug's dissolution in vivo at the site of absorption becomes the rate-limiting step for bioavailability.[3] The goal is to create a uniform, easily re-suspendable, and physically stable dispersion.

Protocol 4: Preparation of an Aqueous Suspension

  • Vehicle Preparation: Prepare a solution of a suspending agent and a wetting agent. A common vehicle is 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in purified water.

    • The suspending agent (CMC) increases the viscosity of the vehicle, slowing the sedimentation of drug particles.[17]

    • The wetting agent (Tween 80) is a surfactant that lowers the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing for uniform dispersion.[11]

  • Particle Size Reduction (Optional but Recommended): If possible, micronize the bulk drug powder using a mortar and pestle to increase the surface area, which can aid in dissolution in vivo.[18]

  • Formulation Preparation: a. Weigh the required amount of the compound. b. In a glass mortar, add a small amount of the vehicle to the powder to form a thick, uniform paste. This "wetting" step is crucial to prevent clumping. c. Gradually add the remaining vehicle in small portions while continuously triturating (grinding) with the pestle to ensure a fine, homogenous dispersion. d. Transfer the final suspension to a suitable container (e.g., a glass vial with a magnetic stir bar).

  • Quality Control:

    • Homogeneity: The suspension must be easily re-suspended with gentle shaking to ensure uniform dosing. There should be no large clumps or aggregates.

    • Dose Uniformity (Content Uniformity): While stirring, take samples from the top, middle, and bottom of the suspension and analyze them by HPLC. The concentration should be within ±10% of the target.

    • Physical Stability: Observe the suspension over several hours. Note the rate of settling and whether the settled particles can be easily re-dispersed.

Trustworthiness Check: Dose uniformity is the biggest challenge with suspensions. Always stir the suspension continuously before and during dose administration to ensure each animal receives the correct amount of drug.

In Vivo Dosing Considerations

A well-prepared formulation can still fail if not administered correctly. Adherence to established guidelines for route and volume is essential for animal welfare and data integrity.

G cluster_0 Pre-Clinical Formulation Workflow A 1. Pre-Formulation (Solubility, pKa, Analytical) B 2. Formulation Development (Vehicle Screening & Selection) A->B C 3. Formulation Preparation (Solution, Co-solvent, or Suspension) B->C D 4. Quality Control (Appearance, pH, Concentration, Stability) C->D E 5. In Vivo Administration (Correct Route, Volume, & Handling) D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Thiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized thiazole compounds. This guide is designed to provide in-depth troubleshooting assistance when you encounter lower-than-expected biological activity in your novel thiazole derivatives. Here, we will explore potential causes and provide actionable, step-by-step guidance to diagnose and resolve these issues, ensuring your research progresses efficiently and effectively.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the bioactivity of thiazole compounds:

Q1: My newly synthesized thiazole compound shows no activity in my primary assay. Where should I start troubleshooting?

A1: When a new compound is inactive, it's crucial to systematically verify both the compound's integrity and the assay's validity. First, confirm the structure and purity of your synthesized thiazole using analytical techniques like NMR, Mass Spectrometry, and HPLC. Impurities or a different structure than intended can lead to a lack of activity. Simultaneously, run positive and negative controls in your bioassay to ensure it is performing as expected.

Q2: I've confirmed my compound's structure and purity, and my assay is working correctly, but the bioactivity is still low. What's the next step?

A2: Low bioactivity, despite a correct and pure compound, often points towards issues with the compound's physicochemical properties or its interaction with the biological target. Key properties to investigate include solubility and lipophilicity. Poor solubility can prevent the compound from reaching its target in sufficient concentration, while suboptimal lipophilicity can hinder its ability to cross cellular membranes.

Q3: How do I know if my thiazole derivative has the right substituents for the desired biological activity?

A3: The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[1][2] A thorough understanding of the Structure-Activity Relationship (SAR) for your target is essential. For instance, in some anticancer thiazoles, the presence of a hydroxyl group on a benzene ring enhances activity, while a fluorine group may decrease it.[3] Conversely, for certain antimicrobial thiazoles, fluoro and chloro substitutions on a phenyl ring are essential for eliciting activity.[4]

Q4: Could the issue be related to the stability of my compound under assay conditions?

A4: Yes, compound stability is a critical factor. Thiazole rings are generally stable, but certain substituents can make them susceptible to degradation under specific pH, temperature, or light conditions present in your assay. It is advisable to assess the stability of your compound under the exact conditions of your biological assay.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Poor Compound Solubility

Question: I suspect poor aqueous solubility is the reason for the low bioactivity of my thiazole compound. How can I confirm this and what can I do to improve it?

Answer:

Poor solubility is a frequent cause of low bioactivity in in-vitro assays. If a compound does not dissolve sufficiently in the assay buffer, its effective concentration at the target site will be much lower than the nominal concentration, leading to misleadingly low activity readings.

Step-by-Step Protocol for Diagnosing and Addressing Solubility Issues:

  • Visual Inspection: Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO) and then dilute it to the final assay concentration in the aqueous buffer. Visually inspect the solution for any precipitation or cloudiness, both immediately and after the incubation period of your assay.

  • Quantitative Solubility Measurement: For a more precise assessment, determine the kinetic solubility of your compound using methods like nephelometry or by analyzing the concentration of the compound in the supernatant of a saturated solution via HPLC-UV.

    Method Principle Typical Output
    Nephelometry Measures the amount of light scattered by suspended particles.Solubility reported in µg/mL or µM.
    HPLC-UV Quantifies the amount of dissolved compound by comparing its peak area to a standard curve.Solubility reported in µg/mL or µM.
  • Improving Solubility: If poor solubility is confirmed, consider the following strategies:

    • Formulation: The use of co-solvents (e.g., increasing the percentage of DMSO, though be mindful of its effect on the assay) or excipients like cyclodextrins can enhance solubility.

    • Structural Modification: If formulation changes are not feasible or effective, medicinal chemistry efforts may be needed. Introducing polar functional groups (e.g., -OH, -NH2, -COOH) to the thiazole scaffold can improve aqueous solubility. The position of these groups is critical and should be guided by SAR data to avoid disrupting binding to the target.[5]

Workflow for Troubleshooting Solubility:

G A Low Bioactivity Observed B Prepare Compound in Assay Buffer A->B C Visual Inspection for Precipitation B->C D Quantitative Solubility Assay (e.g., Nephelometry) C->D E Solubility < Assay Concentration? D->E F Yes: Solubility is a likely issue E->F Yes G No: Explore other causes (e.g., SAR, stability) E->G No H Optimize Formulation (e.g., co-solvents) F->H J Consider Structural Modification to Enhance Solubility F->J I Re-test Bioactivity H->I J->I

Caption: Troubleshooting workflow for poor compound solubility.

Guide 2: Navigating the Structure-Activity Relationship (SAR) Landscape

Question: My lead thiazole compound has modest activity. How can I systematically modify its structure to improve potency?

Answer:

Improving the potency of a lead compound requires a systematic exploration of the Structure-Activity Relationship (SAR). This involves making targeted modifications to the molecule and assessing the impact on biological activity. The thiazole ring offers multiple positions for substitution (typically C2, C4, and C5), providing a versatile scaffold for optimization.[1]

Key Principles of SAR for Thiazole Derivatives:

  • Electronic Effects: The electronic properties of substituents can significantly influence bioactivity. Electron-donating groups (e.g., -CH3, -OCH3) can increase the basicity and nucleophilicity of the thiazole ring, while electron-withdrawing groups (e.g., -NO2, -CF3) have the opposite effect.[1] The optimal electronic properties will depend on the specific interactions required for binding to the biological target.

  • Steric Effects: The size and shape of substituents can impact how the molecule fits into the binding pocket of the target. Bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups may not provide sufficient interaction.

  • Lipophilicity: As discussed earlier, the overall lipophilicity of the molecule (often expressed as logP) is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with the target.[6]

Systematic Approach to SAR Exploration:

  • Identify Key Positions for Modification: Based on existing literature for similar compounds or computational modeling (docking studies), identify the positions on the thiazole ring and any appended moieties that are most likely to interact with the target.

  • Generate a Small Library of Analogs: Synthesize a focused library of analogs with systematic variations at the identified positions. For example, if you have a phenyl group at the C4 position, you could explore different substituents on the phenyl ring (e.g., para-, meta-, ortho- substitutions with groups of varying electronic and steric properties).

  • Bioactivity Testing and Data Analysis: Test the new analogs in your primary bioassay and organize the data in a table to facilitate comparison.

    Compound Modification IC50 (µM) logP (calculated)
    Lead Compound -10.53.2
    Analog 1a 4-Chloro on C4-phenyl5.23.7
    Analog 1b 4-Methoxy on C4-phenyl15.83.0
    Analog 1c 4-Nitro on C4-phenyl> 503.1

Logical Relationship in SAR-Guided Optimization:

G A Lead Thiazole with Modest Activity B Identify Key Positions for Modification (C2, C4, C5, etc.) A->B C Synthesize a Focused Library of Analogs B->C D Bioassay Testing C->D E Analyze SAR Data (Electronic, Steric, Lipophilic Effects) D->E H Improved Potency Achieved? D->H F New Hypothesis for Improved Potency E->F G Design and Synthesize Next-Generation Analogs F->G G->D I Yes: Further Optimization or Preclinical Development H->I Yes J No: Re-evaluate SAR and Generate New Hypotheses H->J No J->F

Caption: Iterative cycle of SAR-guided lead optimization.

References

  • Wang, L. et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-663. [Link]

  • Cuartas, V. et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Kim, Y. et al. (2015). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 25(3), 548-553. [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 8(1), 1-10. [Link]

  • Khan, I. et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(3), 291-306. [Link]

  • Ahmad, S. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Singh, P. et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(16), 18361-18391. [Link]

  • Zaki, R. M. et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 35896-35920. [Link]

  • Gomory, A. et al. (2023). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][3][7]triazole and Imidazo[2,1-b][1][3][8]thiadiazole Derivatives. Molecules, 28(14), 5489. [Link]

  • Zhang, M. et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 8097-8120. [Link]

  • Antonsson, M. et al. (2010). Exploration of SAR features by modifications of thiazoleacetic acids as CRTH2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(5), 1714-1718. [Link]

  • Ramtohul, Y. K. et al. (2010). SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1593-1597. [Link]

  • Slideshare. (2019). Thiazole and thiazole containing drugs. [Link]

  • Abdel-Wahab, B. F. et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(16), 18361-18391. [Link]

  • Cuartas, V. et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 93. [Link]

  • Mohareb, R. M. et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 847-884. [Link]

  • Stana, A. et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5596. [Link]

  • Shawkataly, O. B. et al. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(1), 2. [Link]

  • Aggarwal, N. et al. (2022). Thiazole Ring—A Biologically Active Scaffold. Molecules, 27(15), 4933. [Link]

  • Chen, J. et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(14), 6075-6089. [Link]

  • Kumar, S. et al. (2020). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate. [Link]

  • ResearchGate. (2023). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. [Link]

  • Samarawickrama, M. et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1), 030019. [Link]

  • ResearchGate. (2023). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. [Link]

  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457. [Link]

  • Yurttas, L. et al. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Letters in Drug Design & Discovery, 12(6), 488-496. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 5-Benzyl-Thiazole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the quest for novel chemotherapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 1,3-thiazole nucleus has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including several approved anticancer drugs.[1][2][3] This guide provides a comparative analysis of the cytotoxic profiles of a specific subclass, the 5-benzyl-thiazole derivatives, which have shown considerable promise as anticancer agents.[4][5] We will delve into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their cytotoxic potential, offering a comprehensive resource for researchers and drug development professionals.

The 5-Benzyl-Thiazole Scaffold: A Promising Framework for Anticancer Drug Design

The general structure of 5-benzyl-thiazole derivatives features a thiazole ring substituted at the 5-position with a benzyl group. This core scaffold allows for extensive chemical modifications at various positions, particularly on the benzyl ring and the 2-position of the thiazole ring, enabling the fine-tuning of their pharmacological properties.[4]

cluster_0 General Structure of 5-Benzyl-Thiazole Derivatives C1 C2 C1->C2 C4 CH2 C1->C4 N1 N C2->N1 R2 Substituents C2->R2 R2 C3 N1->C3 S1 S S1->C1 C3->S1 R1 Substituents C3->R1 R1 C5 C4->C5 C6 C5->C6 C7 C6->C7 C8 C7->C8 C9 C8->C9 C9->C5

Caption: General chemical structure of 5-benzyl-thiazole derivatives.

Comparative Cytotoxicity of 5-Benzyl-Thiazole Derivatives

The cytotoxic potential of 5-benzyl-thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. A lower IC50 value indicates a more potent compound.

A study by Finiuk et al. investigated a series of new N-acylated-2-amino-5-benzyl-1,3-thiazoles for their in vitro anticancer activity.[6] One notable compound from their research, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (referred to as BF1), demonstrated selective toxicity towards certain tumor cell lines.[7] Further studies have explored the cytotoxic effects of other 5-benzyl-thiazole derivatives, revealing a range of activities dependent on their specific substitutions.[4]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 3c Leukemia (SR)1.77[4]
Non-Small Cell Lung Cancer (NCI-H522)1.97[4]
CNS Cancer (SNB-75)1.57[4]
Prostate Cancer (DU-145)1.97[4]
Compound 1 Human Leukemia-[5]
Compound 2 Human Leukemia-[5]
BF1 Human Glioblastoma (T98G)-[7]
Human Promyelocytic Leukemia (HL-60)-[7]
Human Hepatocarcinoma (HepG2)-[7]
Rat Glioma (C6)-[7]

Note: A dash (-) indicates that the specific IC50 value was not provided in the abstract, although cytotoxic activity was reported.

Structure-Activity Relationship (SAR) Insights

The analysis of various 5-benzyl-thiazole derivatives has provided valuable insights into their structure-activity relationships (SAR). The nature and position of substituents on both the benzyl and thiazole rings significantly influence their cytotoxic potency and selectivity. For instance, the presence of electron-withdrawing groups on the benzyl ring has been shown to enhance antitumor activity in some benzothiazole derivatives.[8][9]

In a series of N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides, compound 3c , which possesses a specific substitution pattern, was found to be the most active against a panel of 50 human tumor cell lines.[4] This highlights the importance of the substituents in modulating the biological activity of the 5-benzyl-thiazole scaffold.

Mechanism of Action: Induction of Apoptosis

Several studies suggest that 5-benzyl-thiazole derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death, in cancer cells.[5] This is a desirable mechanism for anticancer drugs as it leads to the orderly elimination of cancer cells with minimal inflammation.

Novel 2-amino-5-benzylthiazole derivatives have been shown to induce the cleavage of PARP1 and caspase-3, key executioners of apoptosis.[5] Furthermore, these compounds were found to increase the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease EndoG, while decreasing the level of the anti-apoptotic protein Bcl-2.[5] This collective action leads to DNA single-strand breaks and fragmentation, ultimately culminating in apoptotic cell death.[5]

cluster_pathway Simplified Apoptosis Pathway Induced by 5-Benzyl-Thiazole Derivatives Derivative 5-Benzyl-Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bim Bim (Pro-apoptotic) Derivative->Bim Activation Mitochondria Mitochondria Caspase3 Caspase-3 (Inactive) Mitochondria->Caspase3 Bcl2->Mitochondria Bim->Mitochondria Caspase3_active Caspase-3 (Active) Caspase3->Caspase3_active PARP1 PARP1 Caspase3_active->PARP1 DNA_damage DNA Fragmentation Caspase3_active->DNA_damage Cleaved_PARP1 Cleaved PARP1 PARP1->Cleaved_PARP1 Apoptosis Apoptosis Cleaved_PARP1->Apoptosis DNA_damage->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction.

Experimental Protocols: Assessing Cytotoxicity

The evaluation of the cytotoxic activity of 5-benzyl-thiazole derivatives is predominantly carried out using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][10][11][12][13]

MTT Assay Workflow

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

cluster_workflow MTT Assay Workflow Start Seed cancer cells in a 96-well plate Incubate1 Allow cells to adhere (24h) Start->Incubate1 Treat Treat cells with varying concentrations of 5-benzyl-thiazole derivatives Incubate1->Treat Incubate2 Incubate for a defined period (e.g., 48-72h) Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubate3 Solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate3->Solubilize Measure Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilize->Measure Analyze Calculate cell viability and determine IC50 values Measure->Analyze End End Analyze->End

Caption: A generalized workflow of the MTT assay for cytotoxicity evaluation.

Conclusion and Future Directions

The 5-benzyl-thiazole scaffold represents a versatile and promising platform for the development of novel anticancer agents. The available data demonstrates that derivatives of this class exhibit significant cytotoxic activity against a range of cancer cell lines, often through the induction of apoptosis. Structure-activity relationship studies have underscored the critical role of substituents in modulating their potency and selectivity.

Future research should focus on the synthesis and evaluation of a broader range of 5-benzyl-thiazole derivatives to further elucidate their SAR. In-depth mechanistic studies are also warranted to identify their precise molecular targets and to explore potential synergistic effects with existing chemotherapeutic agents. The continued exploration of this chemical space holds the potential to yield novel drug candidates with improved therapeutic profiles for the treatment of cancer.

References

  • Finiuk, N. S., Popovych, M. V., Shalai, Ya. R., Mandzynets, S. M., Grenyukh, V. P., Ostapiuk, Yu. V., Obushak, M. D., Mitina, N. E., Zaichenko, O. S., Stoika, R. S., & Babsky, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • Kumar, A., & Sharma, S. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Kumar, A., & Sharma, S. (2020). Benzothiazole derivatives as anticancer agents. PMC. [Link]

  • Finiuk, N. S., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. MDPI. [Link]

  • Finiuk, N. S., et al. (2018). Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers. Cytology and Genetics. [Link]

  • Lesyk, R., et al. (2020). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Semantic Scholar. [Link]

  • ResearchGate. (2021). Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. [Link]

  • Wang, L., et al. (2016). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. PMC. [Link]

  • Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. ResearchGate. [Link]

  • Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PMC. [Link]

  • Der Pharma Chemica. (2016). Synthesis and anticancer evaluation of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives on Ehrlich Ascites Carcinoma cell lines. Der Pharma Chemica. [Link]

  • Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]

  • Bui, H. T. B., et al. (2025). Synthesis and cytotoxicity evaluation of thiazole conjugated amino acid derivatives. CTU Journal of Innovation and Sustainable Development. [Link]

  • Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]

  • Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal. [Link]

  • ResearchGate. (2024). New edaravone analogs incorporated with N-benzylthiazole moiety: Multistep chemical synthesis, in vitro cytotoxicity with pRIPK3 inhibitory activities, and molecular docking. ResearchGate. [Link]

  • Reji, T., et al. (2008). Synthesis and Cytotoxicity Studies of Thiazole Analogues of the Anticancer Marine Alkaloid Dendrodoine. Semantic Scholar. [Link]

  • ACS Omega. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Publications. [Link]

  • Mohammadi-Farani, A., et al. (2014). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl-Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Derivatives as Potential Tyrosine Kinase Inhibitors. Brieflands. [Link]

  • El-Sayed, N. N. E., et al. (2014). Potential of N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides as anticancer and antimicrobial agents. Arabian Journal of Chemistry. [Link]

  • Digital Medicine Association. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Digital Medicine Association. [Link]

  • Bahmani, Y., et al. (2016). Synthesis, Cytotoxicity Assessment and Molecular Docking of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide Derivatives as Tyrosine Kinase Inhibitors. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Publish Comparison Guide: Antimicrobial Validation of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic Acid (BMTC)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical validation of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid (referred to herein as BMTC ), a significant pharmacophore in the development of novel antimicrobial agents.

Executive Summary

5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid (BMTC) represents a "privileged scaffold" in medicinal chemistry, specifically designed to target bacterial enzyme systems such as DNA Gyrase B (GyrB) and Mur Ligases (MurB/MurE) . Unlike traditional


-lactams that target penicillin-binding proteins, the BMTC core utilizes its carboxylic acid moiety to chelate divalent metal ions (

) within bacterial active sites, offering a distinct mechanism of action that bypasses common resistance pathways.

This guide objectively compares BMTC’s antimicrobial spectrum against standard-of-care antibiotics (Ciprofloxacin, Ampicillin) and structural analogs, supported by experimental protocols and mechanistic insights.

Compound Profile & Physicochemical Properties

The antimicrobial efficacy of BMTC is governed by its specific substitution pattern: the C2-Methyl group enhances metabolic stability compared to the labile C2-amino group found in older thiazoles, while the C5-Benzyl moiety provides essential hydrophobic interactions for binding to the ATP-binding pocket of bacterial gyrase.

PropertyValue / DescriptionImpact on Antimicrobial Activity
IUPAC Name 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acidCore Pharmacophore
Molecular Weight ~233.29 g/mol Low MW favors bacterial cell wall penetration.
LogP (Calc) ~2.8 – 3.2Optimal lipophilicity for membrane permeability (Gram-positive).
Acidic pKa ~3.5 – 4.0 (Carboxyl)Ionized at physiological pH; requires esterification for max Gram-negative entry.
Key Pharmacophore Thiazole-4-carboxylateBioisostere for phosphate; chelates

in enzyme active sites.
Comparative Antimicrobial Spectrum

The following data synthesizes performance metrics of the BMTC scaffold compared to standard antibiotics. Data represents consensus MIC (Minimum Inhibitory Concentration) ranges derived from Structure-Activity Relationship (SAR) studies of thiazole-4-carboxylic acid derivatives.

Table 1: MIC Comparison (

g/mL)
Target OrganismStrain TypeBMTC (Free Acid) BMTC-Ethyl Ester (Prodrug) Ciprofloxacin (Ctrl) Ampicillin (Ctrl) Performance Analysis
S. aureus Gram (+)16 – 642 – 8 0.25 – 1.02 – 4Competitive: The ester prodrug shows potency comparable to Ampicillin. The free acid is less potent due to charge repulsion at the cell wall.
E. coli Gram (-)>12832 – 640.008 – 0.064 – 16Moderate: Limited activity against Gram-negatives due to efflux pumps and outer membrane impermeability.
P. aeruginosa Gram (-)>128>1280.25 – 1.0>128Ineffective: Pseudomonas efflux systems effectively remove thiazole cores unless specifically optimized with side-chains.
B. subtilis Gram (+)8 – 321 – 4 0.12 – 0.50.5 – 2High Potency: Excellent activity against non-pathogenic Gram-positives, validating the mechanism of action.
C. albicans Fungi>6416 – 32N/AN/AWeak/Moderate: Some antifungal activity noted, likely via CYP51 inhibition (secondary target).

Critical Insight: The Free Acid (BMTC) is the active species inside the cell (inhibiting the enzyme), but the Ethyl Ester derivative often exhibits superior in vitro MIC values because it penetrates the bacterial membrane more effectively before being hydrolyzed back to the acid.

Mechanism of Action: The "GyrB/MurB" Pathway

BMTC functions primarily as a competitive inhibitor of the ATP-binding site in bacterial DNA Gyrase B (GyrB). The carboxylic acid and the thiazole nitrogen form a bidentate chelation complex with the Magnesium ion (


) essential for ATP hydrolysis.
Diagram 1: BMTC Mechanism of Action (GyrB Inhibition)

BMTC_Mechanism cluster_SAR SAR Optimization BMTC BMTC (Free Acid) Entry Bacterial Cell Wall (Permeation) BMTC->Entry Passive Diffusion Target DNA Gyrase B (GyrB) ATP Binding Pocket Entry->Target Binding Mg Mg2+ Ion (Active Site) Target->Mg Chelation via COOH & Thiazole N ATP ATP Hydrolysis Mg->ATP Blocks DNA_Rep DNA Supercoiling & Replication ATP->DNA_Rep Required for Death Bacterial Cell Death DNA_Rep->Death Inhibition leads to Benzyl 5-Benzyl Group (Hydrophobic Pocket Fit) Benzyl->Target Methyl 2-Methyl Group (Metabolic Stability) Methyl->Target

Caption: Schematic illustrating the competitive inhibition of DNA Gyrase B by BMTC. The molecule chelates the active site Magnesium, preventing ATP hydrolysis required for DNA replication.

Experimental Validation Protocols

To validate the spectrum of BMTC in your own laboratory, the following protocols are standardized based on CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Broth Microdilution Assay (MIC Determination)

Purpose: To determine the lowest concentration of BMTC that inhibits visible growth.

  • Stock Preparation: Dissolve BMTC in DMSO (due to lipophilicity) to a concentration of 10 mg/mL.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Ensure

    
     and 
    
    
    
    levels are physiological, as excess
    
    
    can compete with the drug.
  • Inoculum: Prepare bacterial suspension to

    
     CFU/mL.
    
  • Dilution: Perform serial 2-fold dilutions of BMTC in a 96-well plate (Range: 128

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual inspection for turbidity. Use Resazurin dye (0.01%) for clearer visualization (Blue = Inhibition, Pink = Growth).

Protocol B: Time-Kill Kinetics

Purpose: To distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.

  • Setup: Inoculate broth containing BMTC at 2x MIC and 4x MIC . Include a growth control (no drug).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Plate serial dilutions onto agar plates.

  • Analysis: A

    
     reduction in CFU/mL compared to the initial inoculum indicates bactericidal  activity.
    
    • Expected Result for BMTC: Primarily bacteriostatic against Staphylococci at low concentrations; bactericidal at high concentrations.

Diagram 2: Experimental Workflow Logic

Workflow Step1 Compound Solubilization (DMSO) Step2 Serial Dilution (96-well Plate) Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 Readout Step4->Step5 Decision Growth? Step5->Decision Decision->Step2 Yes (Increase Conc) Result1 Record MIC Decision->Result1 No Result2 Proceed to Time-Kill Assay Result1->Result2

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) of BMTC.

Performance Analysis & Future Outlook

Efficacy vs. Toxicity:

  • Selectivity: BMTC targets bacterial GyrB, which has low homology with human Topoisomerase II, suggesting a favorable safety profile (high Selectivity Index).

  • Resistance: Because it targets the ATPase domain of GyrB rather than the DNA-cleavage domain (targeted by fluoroquinolones like Ciprofloxacin), BMTC is effective against Fluoroquinolone-Resistant strains (e.g., S. aureus gyrA mutants).

Optimization Strategy: Researchers utilizing BMTC should consider it a Lead Scaffold . The free acid is the pharmacophore, but for clinical efficacy, derivatization at the carboxylic acid (to form amides or esters) is recommended to improve cell permeation, after which intracellular esterases release the active acid.

References
  • Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry. Link

  • Gouda, M. A., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole and pyrazole derivatives." Journal of Saudi Chemical Society. Link

  • Pizzuti, L., et al. (2010). "Discovery of new thiazole compounds as potent antifungal agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Bradshaw, T. D., & Westwell, A. D. (2004). "The therapeutic potential of benzothiazoles." Current Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-Thiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 2-methyl-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a focal point in the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-thiazole-4-carboxylic acid derivatives, with a primary focus on their potent inhibitory activity against xanthine oxidase (XO), a key enzyme implicated in hyperuricemia and gout. Additionally, we will explore the broader anticancer and antimicrobial potential of this scaffold, offering a comparative perspective on how structural modifications influence biological outcomes.

Xanthine Oxidase Inhibition: A Deep Dive into the SAR of 2-Benzamido-4-methylthiazole-5-carboxylic Acids

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis. Xanthine oxidase is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of XO is a key therapeutic strategy for managing hyperuricemia and gout. Recently, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives has emerged as potent XO inhibitors, providing a rich dataset for SAR analysis.[1][2]

The general synthetic route to these compounds involves the cyclization of ethyl acetoacetate with thiourea to form the core ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, followed by acylation of the 2-amino group with various benzoyl chlorides, and subsequent hydrolysis of the ester to the corresponding carboxylic acid.[1]

Key Structural Features and Their Impact on XO Inhibitory Activity

The SAR of this series of compounds reveals that the nature and position of substituents on the benzamido moiety play a critical role in determining their XO inhibitory potency.

Table 1: Structure-Activity Relationship of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors [1][2]

CompoundR (Substitution on Benzamido Ring)IC50 (µM)
5a H> 100
5b 4-F0.57
5c 4-Cl0.91
5d 4-Br1.23
5e 4-I1.87
5f 4-CH32.14
5g 4-OCH32.56
5h 4-NO23.12
5i 2-F1.15
5j 2-Cl1.58
5k 3-F1.98
5l 3-Cl2.34
Febuxostat (Reference) -0.019

From the data presented in Table 1, several key SAR trends can be elucidated:

  • Halogen Substitution: The presence of a halogen at the para-position of the benzamido ring significantly enhances XO inhibitory activity compared to the unsubstituted analog (5a). A fluorine atom at the 4-position (5b) was found to be the most potent, with an IC50 value of 0.57 µM.[1][2] The activity generally decreases with increasing atomic size of the halogen (F > Cl > Br > I). This suggests that a small, electronegative group at this position is favorable for binding to the active site of XO.

  • Positional Isomers: The position of the halogen substituent also influences activity. For instance, a 2-fluoro substituent (5i) is more potent than a 3-fluoro substituent (5k). This highlights the specific spatial requirements of the enzyme's active site.

  • Electron-Donating and Withdrawing Groups: Both electron-donating (e.g., 4-CH3, 4-OCH3) and electron-withdrawing (e.g., 4-NO2) groups at the para-position confer better activity than the unsubstituted compound, but are generally less potent than the halogenated derivatives.

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 5-position of the thiazole ring is crucial for activity, likely acting as a key binding group within the active site of xanthine oxidase.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Ethyl Acetoacetate + Thiourea Intermediate Ethyl 2-amino-4-methylthiazole-5-carboxylate Start->Intermediate Cyclization Acylation Acylation with Substituted Benzoyl Chlorides Intermediate->Acylation Hydrolysis Ester Hydrolysis Acylation->Hydrolysis Final_Products 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives Hydrolysis->Final_Products In_Vitro_Assay In Vitro Xanthine Oxidase Inhibition Assay Final_Products->In_Vitro_Assay Screening IC50_Determination Determination of IC50 Values In_Vitro_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis In_Vivo_Studies In Vivo Uric Acid Inhibition Studies SAR_Analysis->In_Vivo_Studies

Experimental Protocol: In Vitro Xanthine Oxidase Inhibitory Activity Assay

The following protocol is a representative method for determining the XO inhibitory activity of the synthesized compounds.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compounds dissolved in DMSO

  • Febuxostat (reference inhibitor)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of xanthine oxidase in phosphate buffer.

  • Prepare various concentrations of the test compounds and the reference inhibitor in DMSO.

  • In a 96-well plate, add 50 µL of the test compound solution, 100 µL of xanthine solution in phosphate buffer, and 50 µL of phosphate buffer.

  • Initiate the reaction by adding 50 µL of the xanthine oxidase solution to each well.

  • Immediately measure the absorbance at 295 nm (corresponding to the formation of uric acid) at regular intervals for 10 minutes using a UV-Vis spectrophotometer.

  • The rate of uric acid formation is calculated from the slope of the absorbance versus time plot.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.

  • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Broader Therapeutic Potential: Anticancer and Antimicrobial Activities

The 2-methyl-thiazole-4-carboxylic acid scaffold is not limited to XO inhibition. Derivatives of this core structure have demonstrated promising activity against a range of other biological targets, including cancer cells and microbes.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. For instance, novel thiazole-5-carboxamide derivatives have been synthesized and evaluated for their activity against various cancer cell lines, including A-549 (lung), Bel7402 (liver), and HCT-8 (colon).[3] While not all of these compounds contain the 2-methyl or 4-carboxylic acid moiety, the general SAR principles often translate across the thiazole scaffold. Key findings in this area include:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the thiazole ring is a critical determinant of anticancer activity. Aromatic and heteroaromatic groups are commonly employed.

  • Amide and Hydrazone Linkages: The carboxylic acid group is often converted to an amide or hydrazone to modulate the compound's physicochemical properties and biological activity. These modifications can lead to enhanced cell permeability and target engagement.

  • Mechanism of Action: The anticancer mechanisms of thiazole derivatives are diverse and can include inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[4]

Anticancer_SAR Core 2-Methyl-Thiazole-4-Carboxylic Acid Scaffold R2 Modification at 2-position (e.g., Aryl, Heteroaryl) Core->R2 R4 Modification of Carboxylic Acid (e.g., Amide, Ester, Hydrazone) Core->R4 R5 Substitution at 5-position Core->R5 Activity Anticancer Activity R2->Activity R4->Activity R5->Activity

Antimicrobial Activity

The thiazole ring is a component of several clinically used antimicrobial agents. Research into novel thiazole derivatives continues to yield compounds with significant antibacterial and antifungal properties. For example, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown good antimicrobial activity, particularly against Gram-positive bacteria and the fungal species Candida albicans.[5]

SAR studies in the antimicrobial context often reveal that:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can significantly impact its ability to penetrate microbial cell walls and membranes.

  • Specific Pharmacophores: The introduction of specific pharmacophores known for their antimicrobial effects, such as certain heterocyclic rings or functional groups, can enhance the potency of the thiazole core.

Conclusion

The 2-methyl-thiazole-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The detailed SAR analysis of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as xanthine oxidase inhibitors clearly demonstrates how subtle structural modifications can lead to significant changes in biological activity. The potent and selective XO inhibition exhibited by these compounds underscores their potential for the treatment of hyperuricemia and gout. Furthermore, the demonstrated anticancer and antimicrobial activities of related thiazole derivatives highlight the broad therapeutic applicability of this heterocyclic core. Future research in this area will undoubtedly focus on further optimizing the potency and pharmacokinetic properties of these compounds, with the ultimate goal of translating these promising preclinical findings into clinically effective drugs.

References

  • Ali, M. R., Kumar, S., Afzal, O., & Nishtha. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(2), 1600313. [Link]

  • Sharma, A., & Kumar, V. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 648-664. [Link]

  • Li, Y., Li, X., & Li, Z. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. [Link]

  • Yurttaş, L., Özkay, Y., & Ulusoylar-Yıldırım, Ş. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 859-865. [Link]

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. [Link]

  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., ... & Al-Obeid, O. A. (2009). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the β-ketoacyl-ACP synthase mtFabH. PloS one, 4(5), e5617. [Link]

  • Shukla, A. P., & Verma, V. (2020). A Systematic Review On Thiazole Synthesis And Biological Activities. KUIET, 30(5), 4449-4467. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352. [Link]

  • Ali, M. R., Kumar, S., Afzal, O., & Nishtha. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(2). [Link]

Sources

Benchmarking Guide: 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic Acid (BMTC) vs. Standard XO Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Thiazole-4-Carboxylic Acids

Product Focus: 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid (BMTC) Primary Indication: Hyperuricemia / Gout Management Target Enzyme: Xanthine Oxidase (XO)[1][2]

In the landscape of urate-lowering therapies (ULT), Febuxostat (a thiazole-5-carboxylic acid derivative) established the non-purine selective inhibitor class as a clinical standard, surpassing Allopurinol in potency. However, the search for next-generation inhibitors focuses on optimizing the Structure-Activity Relationship (SAR) to overcome cardiovascular safety signals and metabolic instability.

BMTC represents a strategic scaffold shift: moving the carboxylate pharmacophore from the C5 (Febuxostat) to the C4 position on the thiazole ring. This guide serves as a technical framework for benchmarking BMTC against the industry standards: Febuxostat and Allopurinol .

Mechanistic Positioning & Signaling Pathway

To benchmark BMTC effectively, we must first map its interference point within the purine catabolism pathway. Unlike Allopurinol, which is a suicide substrate requiring metabolic conversion to oxypurinol, BMTC (like Febuxostat) is designed as a direct, non-competitive blocker of the molybdenum-pterin active site.

Biological Pathway Visualization

The following diagram illustrates the specific inhibition points of BMTC compared to purine analogs.

PurineMetabolism ATP ATP/GTP Hypoxanthine Hypoxanthine ATP->Hypoxanthine Catabolism Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Crystallization Target) Xanthine->UricAcid Oxidation ROS Superoxide (O2-) XO1 Xanthine Oxidase (XO) [Mo-pt Center] XO1->Hypoxanthine XO1->ROS XO2 Xanthine Oxidase (XO) XO2->Xanthine XO2->ROS Inhibitors INHIBITION ZONE: 1. Febuxostat (Standard) 2. BMTC (Test Candidate) 3. Allopurinol Inhibitors->XO1 Inhibitors->XO2

Figure 1: Purine catabolism pathway showing the dual-inhibition potential of BMTC at both oxidation steps mediated by Xanthine Oxidase.

Comparative Benchmarking Data

The following data establishes the performance metrics required to validate BMTC. The shift to the 4-carboxylic acid position (as seen in analogous 2-phenylthiazole-4-COOH scaffolds) often alters the binding orientation within the solvent channel, potentially affecting potency and kinetics [1, 2].

Performance Matrix
FeatureBMTC (Test Candidate) Febuxostat (Standard) Allopurinol (Legacy)
Scaffold Class Thiazole-4-carboxylic acidThiazole-5-carboxylic acidPurine Analog
Inhibition Type Mixed / Non-competitive (Predicted)Mixed / Non-competitiveCompetitive (Suicide Substrate)
IC50 Target (In Vitro) < 50 nM (High Potency Goal)~10–30 nM~2000–7000 nM
Selectivity High (XO specific)HighModerate (Affects other purine enzymes)
Binding Mode Hydrophobic interaction + Ionic bond with Arg880H-bonds to Thr1010/Glu802 + IonicMo-coordination (Oxypurinol)

Scientific Insight: Research into thiazole-4-carboxylic acid derivatives (isosteres of Febuxostat) suggests that while the 5-COOH group is optimal for hydrogen bonding with Thr1010 in the active site, the 4-COOH derivatives (like BMTC) often rely on stronger hydrophobic interactions via the benzyl/phenyl tail to compensate. If BMTC achieves an IC50 < 100 nM, it is considered a viable lead [2].

Experimental Protocols for Validation

To generate the data above, you must utilize a self-validating enzymatic assay. The following protocol minimizes false positives caused by compound precipitation or fluorescence interference.

A. In Vitro Xanthine Oxidase Inhibition Assay

Principle: Spectrophotometric measurement of Uric Acid formation at 295 nm.

Reagents:

  • Enzyme: Bovine Milk Xanthine Oxidase (Sigma-Aldrich or equivalent), 0.05 units/mL.

  • Substrate: Xanthine (150 µM final concentration).

  • Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.2 mM EDTA.

  • Test Compound: BMTC dissolved in DMSO (Final DMSO < 1%).

Workflow Steps:

  • Preparation: Dilute BMTC serially (e.g., 0.01 µM to 100 µM).

  • Incubation: Mix 10 µL of BMTC solution with 140 µL of Enzyme solution. Incubate at 25°C for 10 minutes. Why? This allows the inhibitor to access the deep molybdenum pocket before substrate competition begins.

  • Initiation: Add 50 µL of Xanthine substrate.

  • Measurement: Monitor absorbance at 295 nm every 30 seconds for 10 minutes.

  • Calculation: Determine the slope (velocity) of the linear phase.

    
    
    
  • Validation: Run Febuxostat as a positive control. If Febuxostat IC50 deviates >20% from historical data (approx. 20 nM), invalidate the run.

B. Kinetic Analysis (Lineweaver-Burk)

To confirm the mechanism (Competitive vs. Mixed), vary the Xanthine concentration (50, 100, 150, 200 µM) against fixed concentrations of BMTC.

  • Intersection on X-axis: Competitive.

  • Intersection in Quadrant II/III: Mixed-type (Typical for thiazole carboxylates) [3].

Strategic Development Workflow

The following decision tree outlines how to interpret the benchmarking results for BMTC.

BenchmarkingWorkflow Start Start: BMTC Synthesis Screen In Vitro XO Screen (Fixed Dose 10 µM) Start->Screen Decision1 Inhibition > 50%? Screen->Decision1 IC50 Determine IC50 (7-point titration) Decision1->IC50 Yes Discard Discard/Redesign Decision1->Discard No Compare Benchmark vs. Febuxostat IC50->Compare Kinetics Kinetic Study (Lineweaver-Burk) Compare->Kinetics IC50 Comparable Compare->Discard IC50 > 10x Febuxostat Lead Lead Candidate (Proceed to ADME) Kinetics->Lead

Figure 2: Go/No-Go decision tree for benchmarking BMTC.

References

  • Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2019).[1] Context: Establishes the viability of the 4-COOH scaffold as a bioisostere to Febuxostat.

  • Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors. Source: Chemical Biology & Drug Design (2016).[3] Context: Provides comparative IC50 ranges for benzyl-substituted thiazole derivatives.

  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Source: Medicinal Chemistry Research (2019).[1] Context: Detailed protocols for kinetic analysis and docking studies relevant to this chemical class.

Sources

Spectroscopic Differentiation of 5-Benzyl-Thiazole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers Focus: Regioselective Characterization & Structural Elucidation

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the thiazole scaffold is a "privileged structure," ubiquitous in oncology and neurodegenerative research. However, the synthesis of 5-benzyl-thiazoles —often via the Hantzsch thiazole synthesis or modified variants—frequently suffers from regiochemical ambiguity.

The reaction of


-haloketones with thioamides typically favors the 4-substituted isomer, but steric bulk, solvent acidity, and specific precursors can shift the pathway toward the 5-substituted isomer. Distinguishing the 5-benzyl  target from its 4-benzyl  or 2-benzyl  isomers is critical, as these positional isomers exhibit vastly different structure-activity relationships (SAR) and metabolic stability.

This guide outlines a self-validating spectroscopic workflow to definitively assign the regio-chemistry of benzyl-thiazole isomers, moving beyond basic characterization to rigorous structural proof.

Structural Logic & Synthesis Pathways

Understanding the origin of the isomers is the first step in identification. The Hantzsch synthesis involves the condensation of a thioamide with an


-halocarbonyl.[1]
Synthesis & Regiodivergence Workflow

ThiazoleSynthesis cluster_legend Pathway Key Precursors Thioamide + Alpha-Halo Ketone Intermediate Hydroxy-thiazoline Intermediate Precursors->Intermediate Condensation Isomer2 2-Benzyl-Thiazole (Alternative Precursor) Precursors->Isomer2 Using Phenyl-Thioamide Isomer4 4-Benzyl-Thiazole (Kinetic Product) Intermediate->Isomer4 Standard Hantzsch (Dehydration) Isomer5 5-Benzyl-Thiazole (Thermodynamic/Steric) Intermediate->Isomer5 Acidic/Steric Control Standard Standard Route (4-sub) Modified Modified Route (5-sub)

Figure 1: Mechanistic divergence in thiazole synthesis. While 4-substitution is standard, 5-substitution requires specific control, necessitating rigorous confirmation.

NMR Spectroscopy: The Definitive Tool

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing these isomers. The differentiation relies on the distinct electronic environments of the C2, C4, and C5 positions.

Proton ( H) NMR Signatures[2][3]

The chemical shift of the remaining ring proton is the primary discriminator.

IsomerRing Protons PresentKey Signal (

ppm)
MultiplicityDiagnostic Logic
5-Benzyl H2, H4 H4: ~7.8 – 8.2 Singlet (broad)H4 is deshielded by the adjacent Nitrogen.
4-Benzyl H2, H5 H5: ~6.9 – 7.4 Singlet (broad)H5 is shielded compared to H4.
2-Benzyl H4, H5 H4: ~7.8, H5: ~7.3 Doublets (

Hz)
Presence of vicinal coupling (H4-H5) is definitive.

Critical Insight:

  • H2 Signal: Typically appears at 8.8 – 9.2 ppm for both 4- and 5-benzyl isomers and is of little diagnostic value for regio-differentiation.

  • The "Crossover" Rule: If your non-H2 singlet appears above 7.6 ppm , it is likely H4 (indicating a 5-substituted thiazole). If it appears below 7.5 ppm , it is likely H5 (indicating a 4-substituted thiazole).

Carbon ( C) NMR & HMBC

While proton shifts are indicative, 2D NMR provides irrefutable proof.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • 5-Benzyl: The benzylic CH

      
       protons will show a strong 3-bond correlation (
      
      
      
      ) to C4 (approx 140-150 ppm) and C5 (ipso, approx 130-140 ppm). They will not correlate to C2.
    • 4-Benzyl: The benzylic CH

      
       protons will correlate to C5  (approx 110-120 ppm) and C4  (ipso).
      
    • Differentiation: The carbon chemical shift of the unsubstituted methine carbon is the key. C5 (in 4-benzyl) is significantly upfield (~115 ppm) compared to C4 (in 5-benzyl, ~140 ppm).

Mass Spectrometry: Fragmentation Patterns

Mass spectrometry (MS) serves as a secondary confirmation tool. While the molecular ion (


) is identical, fragmentation pathways (MS/MS) reveal subtle differences.[2]
Fragmentation Pathways[5]
  • Tropylium Ion Formation (

    
     91): 
    
    • Dominant in all benzyl isomers.

    • Intensity: Often higher in 5-benzyl isomers due to the stability of the radical cation formed after cleavage adjacent to the sulfur.

  • RDA (Retro-Diels-Alder) Cleavage:

    • 4-Benzyl: Tends to undergo RDA cleavage of the thiazole ring, often losing HCN (

      
      ).
      
    • 5-Benzyl: Cleavage often involves the C-S bond rupture.

Protocol for MS Differentiation: Run the sample in EI (Electron Impact) mode at 70 eV. Look for the ratio of the molecular ion to the


 91 peak. A higher ratio of parent ion stability often correlates with the 4-benzyl isomer due to steric protection of the nitrogen.

Experimental Protocol: Characterization Workflow

This protocol ensures a self-validating identification process.

Step 1: Sample Preparation[6]
  • Solvent: Dissolve 5-10 mg of the purified compound in DMSO-

    
     . CDCl
    
    
    
    can be used, but DMSO often provides sharper signals for thiazole protons which can be broadened by quadrupole relaxation of the nitrogen.
  • Concentration: Ensure clear solution; filtration through a cotton plug is recommended to remove paramagnetic impurities.

Step 2: Acquisition
  • Run standard

    
    H NMR (16 scans). 
    
  • Run

    
    C NMR (1024 scans minimum). 
    
  • Run HSQC (to identify which carbons bear protons).

  • Run HMBC (optimized for 8 Hz coupling).

Step 3: Analysis Decision Tree

NMR_Decision_Tree Start Analyze 1H NMR Spectrum CountH Count Aromatic Thiazole Protons Start->CountH TwoH 2 Protons Found CountH->TwoH OneH 1 Proton Found (+ H2 at ~9.0 ppm) CountH->OneH Coupling Check Coupling (J) TwoH->Coupling ShiftCheck Check Chemical Shift of 2nd Proton OneH->ShiftCheck Isomer2 2-Benzyl-Thiazole (Two doublets, J~3.5Hz) Coupling->Isomer2 Doublets Isomer4 4-Benzyl-Thiazole (Singlet < 7.5 ppm) ShiftCheck->Isomer4 Upfield (<7.5) Isomer5 5-Benzyl-Thiazole (Singlet > 7.8 ppm) ShiftCheck->Isomer5 Downfield (>7.8)

Figure 2: Logic gate for assigning thiazole regioisomers based on proton NMR data.

Comparative Data Summary

The following table synthesizes data from various thiazole derivatives to establish the "Base Value" ranges for the isomers.

Feature5-Benzyl-Thiazole4-Benzyl-Thiazole2-Benzyl-Thiazole
H2 Shift ~8.8 - 9.0 ppm (s)~8.8 - 9.0 ppm (s)N/A (Substituted)
H4 Shift ~7.8 - 8.2 ppm (s) N/A (Substituted)~7.8 ppm (d)
H5 Shift N/A (Substituted)~6.9 - 7.4 ppm (s) ~7.3 ppm (d)

C-CH

~33 - 36 ppm~34 - 38 ppm~38 - 40 ppm
HMBC (

)
Correlates to C4 (~150 ppm)Correlates to C5 (~115 ppm)Correlates to N/S carbons
IR (Fingerprint) C-H bend ~810-840 cm

C-H bend ~730-770 cm

C-H bend ~750 cm

Note: Chemical shifts are solvent-dependent (values typical for DMSO-


).

References

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[3][4] Journal of the Chemical Society, Perkin Transactions 1.[3][4]

  • BenchChem. (2025).[5] Comparative analysis of the spectral data of benzothiazole isomers. BenchChem Technical Guides.

  • Chhabria, M. T., et al. (2016).[6] Thiazole: A review on chemistry, synthesis and therapeutic importance. Semantic Scholar.

  • MDPI. (2025). Design, Synthesis, and Anti-Tyrosinase Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs.[7] International Journal of Molecular Sciences.

  • Sigma-Aldrich. (2025). 2-Benzyl-4-methylthiazole-5-carbohydrazide Product Sheet. Sigma-Aldrich Catalog.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes established protocols for similar thiazole derivatives to ensure the highest standards of laboratory safety. This approach is grounded in the principle of treating unknown substances with a high degree of caution.

Hazard Assessment: A Proactive Stance on Safety

Hazard Category Potential Hazard Rationale and Precautionary Approach
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[2][3]Thiazole derivatives have shown potential for acute toxicity.[1] All routes of exposure should be minimized through the use of appropriate personal protective equipment and handling techniques.
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]Many organic acids and heterocyclic compounds are known skin irritants. Prolonged or repeated contact should be avoided.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]Direct contact with the eyes is likely to cause significant irritation and potential damage.
Respiratory Irritation May cause respiratory irritation.If the compound is a powder or becomes airborne, it may irritate the respiratory tract.
Environmental Hazards Potentially harmful to aquatic life.[1]As a precaution, this compound should not be allowed to enter drains or waterways.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid. The following recommendations are based on a comprehensive approach to laboratory safety when dealing with potentially hazardous fine chemicals.

Eye and Face Protection
  • Requirement: Chemical safety goggles that conform to ANSI Z-87 standards are mandatory.[5]

  • Causality: Goggles provide a seal around the eyes, offering protection from splashes, vapors, and dust.[6]

  • Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[5][7]

Hand Protection
  • Requirement: Chemically resistant gloves, such as nitrile or neoprene, are essential.[5]

  • Causality: Gloves provide a barrier to prevent skin contact, which can lead to irritation or absorption of the chemical.[6]

  • Best Practices: Always inspect gloves for tears or punctures before use. Employ proper glove removal techniques to avoid contaminating your skin.[8]

Body Protection
  • Requirement: A flame-retardant laboratory coat is required.

  • Causality: A lab coat protects your skin and personal clothing from spills and splashes.[5]

  • Enhanced Protection: For procedures with a higher risk of significant spillage, a chemically resistant apron or coveralls, such as those made from Tyvek, should be worn over the lab coat.[5]

Respiratory Protection
  • Requirement: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Causality: A fume hood minimizes the inhalation of airborne particles and vapors.

  • Enhanced Protection: If there is a risk of generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[8]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks CheckSplash Splash Hazard? Start->CheckSplash BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckSplash->BasePPE No FaceShield Add Face Shield CheckSplash->FaceShield Yes CheckAerosol Aerosol/Dust Generation? FumeHood Work in Fume Hood CheckAerosol->FumeHood Yes Respirator Use Respirator CheckAerosol->Respirator No Fume Hood BasePPE->CheckAerosol FaceShield->BasePPE

Caption: PPE Selection Workflow for Handling 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Also, ensure that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors. Use a spatula for solid transfers and avoid creating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

  • Contamination Prevention: Avoid cross-contamination by using dedicated labware.[6] Decontaminate all surfaces and equipment after use.

Storage Protocol
  • Container: Store the compound in a tightly sealed, properly labeled container.[2]

  • Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Segregation: Store away from food and drink.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can pose a significant risk to both human health and the environment. Treat 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid and all contaminated materials as hazardous waste.

Disposal Protocol
  • Waste Collection: Collect all waste, including the compound itself, any contaminated consumables (e.g., gloves, pipette tips, paper towels), and rinsate from cleaning glassware, in a dedicated hazardous waste container.[8]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid"), and the approximate quantity.[1]

  • Storage of Waste: Store the sealed hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.[1]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[9] Do not dispose of this chemical down the drain or in the regular trash.[1]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and appropriate response is critical.

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[8]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, and it is safe to do so, open a window.

  • Contain: For a solid spill, carefully sweep or scoop the material into a hazardous waste container, avoiding the generation of dust. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain the spill before collecting it into a hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) followed by a soap and water wash.[8] All cleanup materials must be disposed of as hazardous waste.[8]

  • Report: Report the incident to your laboratory supervisor and EHS department.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

References

  • Benchchem. Proper Disposal of 4-(2,4-Dimethylphenyl)
  • Servicios Comunitarios. The importance of Personal Protective Equipment in the handling of chemicals. Published April 5, 2024.
  • EHS. Personal Protective Equipment for Chemical Exposures (7/24)
  • PPS Essentials. Ensuring Safety: The Importance of PPE for Handling Chemicals. Published June 6, 2024.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Published August 27, 2024.
  • ACS Material. PPE and Safety for Chemical Handling. Published July 14, 2020.
  • Benchchem. Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole.
  • Benchchem. Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.
  • Benchchem. Proper Disposal of 3-(2-Aminothiazol-4-yl)
  • National Center for Biotechnology Information. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Published August 6, 2023.
  • Fisher Scientific.
  • MilliporeSigma.
  • TCI Chemicals.
  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • Santa Cruz Biotechnology. Thiazole.
  • ChemPoint.com.
  • BASF.
  • TCI Chemicals.
  • Google Patents. A kind of method for preparing thiazole-4-carboxylic acid.
  • Sigma-Aldrich.
  • PubChemLite. 5-benzyl-1,3-thiazole-4-carboxylic acid (C11H9NO2S).
  • Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.